9-Acridinecarboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
acridine-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCABSXIKQOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237081 | |
| Record name | 9-Acridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-23-4 | |
| Record name | 9-Acridinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Formylacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-acridinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ACRIDINECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN5ZGH695 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Acridinecarboxaldehyde: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 9-Acridinecarboxaldehyde. A significant focus is placed on its biological activities, including its roles as an anticancer and antibacterial agent. This document synthesizes key data into structured tables, outlines detailed experimental protocols, and presents visual diagrams of relevant chemical reactions and biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Structure and Identification
This compound is an aromatic heterocyclic compound characterized by an aldehyde group at the 9-position of the acridine tricycle. This substitution is crucial for its chemical reactivity and biological activity.
| Identifier | Value |
| IUPAC Name | acridine-9-carbaldehyde[1] |
| CAS Number | 885-23-4[1] |
| Molecular Formula | C₁₄H₉NO[1] |
| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O[1] |
| InChI | InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 207.23 g/mol | [1] |
| Melting Point | 144-149 °C | |
| Boiling Point (Predicted) | 416.4 ± 18.0 °C | |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | |
| pKa | 4.38 ± 0.04 | [2] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Synthesis and Purification
Several synthetic routes can be employed for the preparation of this compound. The choice of method may depend on the availability of starting materials and the desired scale of synthesis.
Synthetic Protocols
Method 1: Vilsmeier-Haack Reaction of Anthracene
The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich aromatic compounds like anthracene.[1]
Caption: Vilsmeier-Haack formylation of anthracene.
Experimental Protocol:
-
In a round-bottom flask, cool a solution of N-methylformanilide in a suitable solvent (e.g., o-dichlorobenzene) to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃) to the solution while maintaining the temperature.
-
Add anthracene to the mixture and stir at room temperature, then heat to reflux for several hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
Method 2: Oxidation of 9-Methylacridine
Oxidation of the methyl group of 9-methylacridine offers another route to the desired aldehyde.
Caption: Oxidation of 9-methylacridine.
Experimental Protocol:
-
Dissolve 9-methylacridine in a suitable solvent such as dioxane or acetic acid.
-
Add a selective oxidizing agent, for example, selenium dioxide (SeO₂).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove selenium metal.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Purification
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene.
Experimental Protocol:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If colored impurities are present, treat the hot solution with activated charcoal.
-
Filter the hot solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[3][4]
Column Chromatography: For higher purity, column chromatography on silica gel can be employed.
Experimental Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm; Aldehyde proton as a singlet around 10-11 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm; Aldehyde carbonyl carbon around 190 ppm. |
| FT-IR (KBr) | C=O stretching of the aldehyde group around 1680-1700 cm⁻¹; Aromatic C-H stretching above 3000 cm⁻¹; C=C and C=N stretching in the fingerprint region. |
| UV-Vis (Ethanol) | Multiple absorption bands characteristic of the acridine chromophore, typically in the range of 250-450 nm.[7] |
Experimental Protocols for Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Parameters: A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used, requiring a larger number of scans due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.[8][9][10][11]
-
Instrumentation: An FT-IR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Analysis: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A detailed protocol for the analysis of this compound in aqueous media has been described.[12]
-
HPLC Conditions: Macherey Nagel 125/3.0 Nucleodur C18 PAH 3 µm column; isocratic eluent of 40% 1 mM ammonium acetate and 60% acetonitrile; flow rate of 0.4 ml/min.[12]
-
MS Conditions: ESI-head in positive mode; source temperature of 350°C; gas flow of 10 L/min; nebulizer pressure of 35 psi; capillary voltage of 4000 V.[12]
Biological Activity and Mechanisms of Action
This compound has garnered significant interest due to its potential as a bioactive compound, particularly in the fields of oncology and microbiology.[13]
Anticancer Activity
Acridine derivatives are known to exhibit potent anticancer properties, primarily through their ability to interact with DNA and inhibit key cellular enzymes.
Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction
One of the primary mechanisms of action for many acridine derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[14][15][16][17][18] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, which in turn triggers the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway induced by Topoisomerase II inhibition.
Experimental Protocol: Topoisomerase II Inhibition Assay
-
Prepare reaction mixtures containing supercoiled plasmid DNA, human topoisomerase IIα, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II will be observed as a decrease in the formation of relaxed DNA from the supercoiled substrate.
Antibacterial Activity
Acridine derivatives have a long history as antimicrobial agents. Their mechanism of action in bacteria often involves targeting essential cellular processes.
Mechanism of Action: DNA Gyrase Inhibition
Similar to their effect on eukaryotic topoisomerases, acridines can inhibit bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and transcription.[19][20][21][22][23] Inhibition of DNA gyrase leads to the disruption of DNA topology, ultimately resulting in bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase.
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Set up reaction mixtures containing relaxed plasmid DNA, E. coli DNA gyrase, ATP, and different concentrations of this compound in a suitable reaction buffer.
-
Incubate the reactions at 37°C for 1 hour.
-
Terminate the reactions by adding a stop buffer containing SDS and EDTA.
-
Separate the supercoiled and relaxed DNA by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of DNA gyrase will be indicated by a decrease in the amount of supercoiled DNA.
Conclusion
This compound is a versatile molecule with significant potential in medicinal chemistry. Its well-defined chemical structure and properties, coupled with established synthetic and analytical methods, make it an accessible compound for further research. The primary biological activities of this compound and its derivatives as anticancer and antibacterial agents are attributed to their ability to interact with DNA and inhibit essential enzymes like topoisomerases and DNA gyrase. This technical guide provides a solid foundation for researchers aiming to explore the full therapeutic potential of this promising scaffold. Further investigations into its specific molecular targets and signaling pathways will be crucial for the development of novel and effective therapeutic agents.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
- 10. youtube.com [youtube.com]
- 11. shimadzu.com [shimadzu.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase II mediated DNA lesions induced by acridine-4-carboxamide and 2-(4-pyridyl)quinoline-8-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 22. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Staphylococcus aureus DNA gyrase: mechanism and drug targeting - UEA Digital Repository [ueaeprints.uea.ac.uk]
An In-depth Technical Guide to 9-Acridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 9-Acridinecarboxaldehyde, alongside relevant experimental protocols and a discussion of its putative mechanism of action within a key cellular signaling pathway.
Core Compound Data
This compound is a heterocyclic aromatic compound belonging to the acridine family. Its planar structure is a key feature influencing its biological activities. The essential quantitative data for this compound are summarized below.
| Property | Value | Citation(s) |
| Molecular Weight | 207.23 g/mol | [1][2] |
| Molecular Formula | C₁₄H₉NO | [1][2] |
| CAS Number | 885-23-4 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 144-149 °C | [2] |
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of acridine derivatives, adaptable for this compound.
1. Synthesis of 9-Substituted Acridines via Microwave-Assisted Reaction
This protocol describes a rapid method for the synthesis of 9-substituted acridines from diarylamines and carboxylic acids, which can be adapted for the synthesis of this compound or its precursors.
Materials:
-
Diarylamine (e.g., diphenylamine) (2.0 mmol)
-
Appropriate carboxylic acid (10.0 or 20.0 mmol)
-
Zinc chloride (ZnCl₂) (1.09 g, 8.0 mmol)
-
28% Aqueous ammonia
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Test tube suitable for microwave irradiation
Procedure:
-
Combine the diarylamine (2.0 mmol), carboxylic acid (10.0 or 20.0 mmol), and ZnCl₂ (1.09 g, 8.0 mmol) in a test tube.
-
Irradiate the mixture with a 200 W microwave at a frequency of 2.45 GHz, maintaining the internal temperature at 200-210 °C for a duration of several minutes.
-
After the reaction, allow the mixture to cool and then add 4 ml of 28% aqueous ammonia. Stir the resulting slurry.
-
Filter the slurry and wash the residue with water until the filtrate is neutral.
-
Dry the residue and then extract it with ethyl acetate.
-
Dry the ethyl acetate extract over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 9-substituted acridine product.[1]
-
Further purification can be achieved by silica gel column chromatography.
2. Analysis of this compound by LC-MS/MS
This protocol outlines a method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
HPLC system with a dual pump, autosampler, and column oven
-
Tandem mass spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: Macherey Nagel 125/3.0 Nucleodur C18 PAH 3 µm
-
Mobile Phase: Isocratic elution with 40% 1 mM ammonium acetate and 60% acetonitrile
-
Flow Rate: 0.4 ml/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Post-column Addition: 10 µL/min of a 1% formic acid solution using a second HPLC pump.[3]
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive
-
Source Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 4000 V[3]
Putative Mechanism of Action: Topoisomerase Inhibition
Acridine derivatives are well-documented as inhibitors of topoisomerase enzymes, which are critical for DNA replication and repair. The planar structure of the acridine ring allows it to intercalate between DNA base pairs. This intercalation stabilizes the transient complex formed between topoisomerase and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. This mechanism is a cornerstone of the anticancer activity of many acridine-based compounds.
Caption: Proposed mechanism of topoisomerase inhibition by this compound.
References
Solubility of 9-Acridinecarboxaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9-Acridinecarboxaldehyde, a key heterocyclic building block used in the synthesis of bioactive compounds with potential antibacterial and antitumor activities. Understanding the solubility of this compound is critical for its application in chemical synthesis, biological screening, and formulation development. Due to the limited availability of comprehensive quantitative solubility data in published literature, this guide also furnishes detailed experimental protocols for its determination and discusses the likely mechanisms of action for acridine-based compounds.
Quantitative Solubility Data
Published quantitative solubility data for this compound is scarce. The primary available data point is an estimated value for its solubility in water at a neutral pH.
Table 1: Quantitative Aqueous Solubility of this compound
| Solvent | Temperature | pH | Solubility (mg/L) | Method |
| Water | Room Temp. | 7 | 8 (estimated) | Estimation from SciFinder[1] |
Qualitative Solubility and Stability in Organic Solvents
While quantitative data is limited, studies on the photochemistry of this compound provide qualitative insights into its behavior in various organic solvents. The compound's stability and reactivity in these solvents imply a sufficient degree of solubility for experimental purposes.
Table 2: Qualitative Solubility and Stability of this compound in Common Organic Solvents
| Solvent | Observation | Implied Solubility | Source |
| Acetonitrile | Practically photostable. | Sufficiently soluble for solution-phase studies. | [2][3] |
| Methanol | Photolysis quantum yield is slightly lower than in water. | Sufficiently soluble for solution-phase studies. | [2][3] |
| Isopropanol | Photolysis quantum yield is slightly lower than in water. | Sufficiently soluble for solution-phase studies. | [2][3] |
| Acetone | Photolysis quantum yield is about 20 times lower than in water. | Sufficiently soluble for solution-phase studies. | [2][3] |
Experimental Protocol: Determination of Thermodynamic Solubility
The most widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[4][5][6][7] This protocol outlines the procedure, followed by a robust analytical method for quantification.
Part A: Shake-Flask Method for Equilibrium Solubility
Objective: To prepare a saturated solution of this compound in a chosen solvent and determine its equilibrium concentration.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Preparation of Slurry: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Solvent Addition: Add a precise volume of the selected solvent (e.g., 1-2 mL) to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but the optimal time should be determined by preliminary time-course experiments.[4]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles that could lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's standard curve.
Part B: Quantification by LC-MS/MS
Objective: To accurately determine the concentration of this compound in the diluted supernatant from the shake-flask experiment.
Instrumentation and Conditions (based on published methods for this compound): [1]
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Agilent 6430 Triple Quadrupole or equivalent.
-
Column: Macherey Nagel Nucleodur C18 PAH (3 µm, 125 x 3.0 mm) or similar C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 60% Acetonitrile / 40% 1 mM Ammonium Acetate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Source Parameters:
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 4000 V
-
-
MS/MS Transition: A specific precursor-to-product ion transition for this compound must be determined and optimized (e.g., monitoring the transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion).
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Sample Analysis: Analyze the standard solutions and the diluted sample from Part A by injecting them into the LC-MS/MS system.
-
Quantification: Generate a standard curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the diluted sample using the regression equation from the standard curve.
-
Solubility Calculation: Calculate the final solubility by multiplying the measured concentration by the dilution factor used in Part A, Step 7.
Visualizations: Workflows and Mechanisms
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Proposed Mechanism of Action for Acridine-Based Compounds
While the specific signaling pathways for this compound are not well-defined, the cytotoxic mechanism of the broader acridine class is well-documented. It primarily involves the intercalation of the planar acridine ring into DNA, which subsequently inhibits the function of Topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[8][9][10][11][12][13] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
References
- 1. rsc.org [rsc.org]
- 2. Photochemistry of this compound in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acridine-based agents with topoisomerase II activity inhibit pancreatic cancer cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 9-Acridinecarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 9-acridinecarboxaldehyde, a key building block in the synthesis of various bioactive compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with experimental protocols and a visualization of its photochemical behavior.
Chemical Structure and Properties
-
IUPAC Name: acridine-9-carbaldehyde
-
Synonyms: 9-Formylacridine, 9-Acridinealdehyde
-
Molecular Formula: C₁₄H₉NO[1]
-
Molecular Weight: 207.23 g/mol [1]
-
Appearance: Yellow crystalline solid
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of fully assigned experimental data in the public domain, typical and estimated values based on related acridine derivatives and general spectroscopic principles are provided for NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (typical) Standard: Tetramethylsilane (TMS)
Table 1: ¹H NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.2 | Singlet | Aldehyde proton (CHO) |
| ~8.3 - 8.5 | Multiplet | Aromatic protons |
| ~7.6 - 8.0 | Multiplet | Aromatic protons |
Table 2: ¹³C NMR Spectroscopic Data (Partially Referenced)
A ¹³C NMR spectrum for this compound is cataloged in the SpectraBase database.[1] The following are typical chemical shifts for the carbon atoms in the acridine ring system and the aldehyde group.
| Chemical Shift (δ, ppm) | Assignment |
| ~193 | Carbonyl carbon (CHO) |
| ~149 | Quaternary carbons (C4a, C10a) |
| ~140 | Quaternary carbon (C9) |
| ~120 - 135 | Aromatic carbons (CH) |
Infrared (IR) Spectroscopy
Sample Preparation: KBr pellet or Nujol mull
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1690 | Strong | C=O stretch (aromatic aldehyde) |
| ~1600, ~1480 | Medium | Aromatic C=C ring stretch |
| ~750 | Strong | Aromatic C-H out-of-plane bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra of this compound have been recorded in various solvents.[2] The absorption maxima are influenced by the solvent polarity.
Table 4: UV-Vis Absorption Maxima in Different Solvents
| Solvent | Absorption Maxima (λ_max, nm) |
| Water | ~250, ~360, ~380 |
| Methanol | ~250, ~365, ~385 |
| Isopropanol | ~250, ~365, ~385 |
| Acetonitrile | ~250, ~360, ~380 |
| Acetone | ~255, ~370, ~390 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired spectroscopic grade solvent (e.g., methanol).
-
Dilute the stock solution to a concentration that results in an absorbance of approximately 1 arbitrary unit at the wavelength of maximum absorption (λ_max).
-
-
Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a wavelength range of approximately 200-600 nm.
-
-
Data Processing: The resulting spectrum plots absorbance versus wavelength (nm).
Photochemical Pathway
This compound undergoes transformation in both dark and light conditions. In the dark, it can oxidize to 9-acridinecarboxylic acid or undergo a Cannizzaro-type reaction to form both 9-acridinecarboxylic acid and 9-acridinemethanol.[3] Upon exposure to light (photolysis), it can decarbonylate to form acridine.[3]
Caption: Reaction pathways of this compound in dark and light conditions.
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound is outlined below.
Caption: General workflow for spectroscopic analysis.
References
A Technical Guide to 9-Acridinecarboxaldehyde: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Acridinecarboxaldehyde, a key heterocyclic aldehyde used as a building block in the synthesis of various biologically active compounds. This document details its commercial sources, typical purity levels, and methodologies for its synthesis, purification, and analytical characterization.
Commercial Sources and Purity
This compound is available from a range of chemical suppliers. The purity of the commercially available compound can vary, and it is crucial for researchers to consider this when planning experiments. The following table summarizes information from various suppliers.
| Supplier | Stated Purity | Notes |
| Tianjin heowns Biochemical Technology Co., Ltd. | 99% | - |
| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | - |
| Echemi | 97% | - |
| Clinivex | High quality reference standard | Purity to be confirmed by analysis. |
| BIOZOL | Available | Purity to be confirmed by analysis. |
| BLD Pharm | - | Purity and specifications available upon request. |
It has been reported that the purity of this compound after recrystallization can be estimated to be approximately 98%.[1] Potential impurities that may be present in commercial samples include 9-acridinemethanol and acridine.
Synthesis of this compound
A common synthetic route to this compound involves a two-step process: the synthesis of 9-methylacridine followed by its oxidation.
Synthesis of 9-Methylacridine (Precursor)
The Bernthsen acridine synthesis is a classical method for preparing 9-substituted acridines. The following protocol is for the synthesis of 9-methylacridine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine diphenylamine (1 equivalent), and glacial acetic acid (excess, acting as both reactant and solvent).
-
Addition of Catalyst: Carefully add anhydrous zinc chloride (2-4 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to 200-220°C and maintain this temperature for several hours (typically 4-8 hours). The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is treated with aqueous ammonia to neutralize the acid and precipitate the crude product.
-
Purification: The crude 9-methylacridine is collected by filtration, washed with water, and can be further purified by column chromatography on silica gel or by recrystallization.
Oxidation of 9-Methylacridine to this compound
The methyl group at the 9-position of the acridine ring is activated and can be oxidized to an aldehyde using selenium dioxide (Riley oxidation).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 9-methylacridine (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Addition of Oxidizing Agent: Add selenium dioxide (1.1-1.5 equivalents) to the solution.
-
Heating: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled, and the precipitated selenium metal is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: Based on the polar nature of the aldehyde and the aromatic system, a moderately polar solvent is likely to be effective. Ethanol or a mixture of ethanol and water, or toluene are good starting points for solvent screening. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent portion-wise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. The purified crystals should be dried in a desiccator or a vacuum oven.
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of organic compounds and quantifying impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or an appropriate buffer like ammonium acetate) is a common choice for acridine derivatives.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Analysis: Inject the sample and record the chromatogram. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can be used to confirm the identity of the main peak and to identify impurities.
Experimental Protocol:
-
LC Conditions: Similar to the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for acridine compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to obtain mass-to-charge ratio (m/z) information. The expected [M+H]⁺ for this compound (C₁₄H₉NO) is approximately 208.07.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation and can also be used for purity assessment.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis of acridine derivatives.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the acridine core and a distinct singlet for the aldehyde proton, typically in the range of 9-10 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde group (typically >190 ppm).
References
The Acridine Core: A Journey from Coal Tar to Cutting-Edge Therapeutics
An In-depth Technical Guide on the Discovery, History, and Applications of Acridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and evolution of acridine compounds. From their humble beginnings as a byproduct of coal tar to their current status as a versatile scaffold in medicinal chemistry, acridines have a rich history intertwined with advancements in chemical synthesis and biological understanding. This document delves into the foundational experimental protocols, presents key quantitative data for prominent acridine derivatives, and visualizes the core mechanisms of action that underpin their diverse biological activities.
Discovery and Early History: From Dyes to Antiseptics
The story of acridine begins in 1870 when German chemists Carl Gräbe and Heinrich Caro first isolated the parent compound from coal tar.[1][2] Initially, these tricyclic nitrogen heterocyclic compounds were primarily recognized for their vibrant colors, leading to their use as dyes in the burgeoning textile industry.[2][3] The parent acridine itself is a colorless solid, but its derivatives exhibit a wide spectrum of colors.[4][5]
A pivotal shift in the application of acridines occurred in the early 20th century. In 1912, Paul Ehrlich and L. Benda explored the antimicrobial potential of acridine derivatives, paving the way for their medicinal use.[2] This led to the development of crucial antiseptics like proflavine and acriflavine, which saw extensive use in treating wound infections during World War I and II.[2][6] Acriflavine, first synthesized by Ehrlich in 1912, is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[6][7]
The inherent fluorescence of acridine compounds also led to their adoption as biological stains. Acridine orange, for instance, became a powerful tool in cell biology for differentially staining DNA and RNA, revolutionizing the study of the cell cycle and microorganism identification.[2]
Foundational Synthetic Methodologies
The isolation of acridine from coal tar was a laborious process.[1] The development of synthetic routes was crucial for producing a variety of derivatives and enabling the systematic study of their properties. Several classical methods for the synthesis of the acridine core and its derivatives were established, and many are still in use or have been adapted for modern organic synthesis.
Bernthsen Acridine Synthesis
First reported in 1884, the Bernthsen synthesis is a cornerstone method for preparing 9-substituted acridines.[6][7] It involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[3][6]
-
Reactants:
-
Diphenylamine
-
Benzoic Acid
-
Zinc Chloride (anhydrous)
-
-
Procedure:
-
A mixture of diphenylamine (1 mole) and benzoic acid (1 mole) is heated with anhydrous zinc chloride (2 moles).
-
The reaction mixture is heated to a temperature of 200-270°C for 24 hours.[6] The use of polyphosphoric acid can allow for lower reaction temperatures, though yields may be reduced.[6]
-
After cooling, the solidified mass is treated with water and then with a dilute sodium hydroxide solution to remove any unreacted benzoic acid.
-
The crude 9-phenylacridine is then purified by recrystallization, typically from ethanol.
-
Caption: Workflow for the Bernthsen Acridine Synthesis.
Ullmann Condensation
The Ullmann condensation is another versatile method for synthesizing acridone, a key intermediate in the production of some acridine derivatives.[8][9] This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine.[10]
-
Reactants:
-
o-Chlorobenzoic acid
-
Aniline
-
Potassium carbonate
-
Copper powder or a copper salt (catalyst)
-
-
Procedure:
-
A mixture of o-chlorobenzoic acid, a slight excess of aniline, and potassium carbonate is heated in a high-boiling point solvent like nitrobenzene.
-
A catalytic amount of copper powder or a copper(I) salt is added.
-
The reaction is heated at reflux for several hours.
-
The resulting N-phenylanthranilic acid can then be cyclized in the presence of a dehydrating agent like sulfuric acid to form acridone.
-
Caption: Two-step process for the Ullmann synthesis of acridones.
Lehmstedt-Tanasescu Reaction
The Lehmstedt-Tanasescu reaction provides a direct route to acridone derivatives from a 2-nitrobenzaldehyde and an arene in the presence of sulfuric acid and sodium nitrite.[4][11]
-
Reactants:
-
2-Nitrobenzaldehyde
-
Benzene (or a substituted arene)
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
-
Procedure:
-
2-Nitrobenzaldehyde is dissolved in the arene (e.g., benzene).
-
Concentrated sulfuric acid is added cautiously while cooling the mixture.
-
A solution of sodium nitrite in sulfuric acid is then added dropwise at a controlled temperature.
-
The reaction mixture is stirred for several hours and then poured onto ice.
-
The precipitated acridone derivative is collected by filtration and purified.
-
Physicochemical and Biological Properties of Key Acridine Compounds
The biological activity of acridine derivatives is intimately linked to their physicochemical properties. The planarity of the tricyclic ring system is crucial for DNA intercalation, a primary mechanism of action for many of these compounds.[12]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| Acridine | C₁₃H₉N | 179.22 | 106-110 | 346 | 5.6[4] |
| Proflavine | C₁₃H₁₁N₃ | 209.25 | 284-286 | - | - |
| Acriflavine | C₁₄H₁₄ClN₃·C₁₃H₁₁N₃·2HCl | - | - | - | - |
| Acridine Orange | C₁₇H₁₉N₃ | 265.36 | - | - | - |
Table 1: Physicochemical Properties of Selected Acridine Compounds.
The antimicrobial and anticancer activities of acridine derivatives have been extensively studied. The following table summarizes some of the reported inhibitory concentrations.
| Compound | Target Organism/Cell Line | Activity | Value | Reference |
| Proflavine | Gram-positive bacteria | Bacteriostatic | - | [13] |
| Acriflavine | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 32 µg/mL | [7] |
| Acriflavine | Pseudomonas aeruginosa | MIC | 32 µg/mL | [7] |
| Amsacrine | K562 (chronic myelogenous leukemia) | IC₅₀ | ~13-16 µM | [14] |
| Amsacrine | A549 (lung epithelial carcinoma) | IC₅₀ | ~13-16 µM | [14] |
| Acridine-Sulfonamide Hybrid (8b) | HepG2 (hepatocellular carcinoma) | IC₅₀ | 14.51 ± 1.4 µM | [15] |
| Acridine-Sulfonamide Hybrid (8b) | HCT-116 (colon carcinoma) | IC₅₀ | 9.39 ± 0.9 µM | [15] |
| Acridine-Sulfonamide Hybrid (8b) | MCF-7 (breast adenocarcinoma) | IC₅₀ | 8.83 ± 0.9 µM | [15] |
Table 2: Biological Activity of Selected Acridine Derivatives. (MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration)
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The primary mechanism by which many acridine derivatives exert their biological effects is through DNA intercalation.[12] The planar aromatic structure of the acridine ring allows it to slip between the base pairs of the DNA double helix.[12] This insertion is stabilized by π-π stacking interactions.[12]
This intercalation event leads to several structural and functional consequences for the DNA:
-
Unwinding of the DNA helix: The insertion of the acridine molecule forces the DNA base pairs apart, causing a local unwinding of the helical structure.[12]
-
Lengthening and stiffening of the DNA molecule: The intercalation process increases the distance between adjacent base pairs, leading to an overall elongation and increased rigidity of the DNA.[12]
-
Inhibition of DNA replication and transcription: The distorted DNA structure hinders the progression of DNA and RNA polymerases, thereby inhibiting essential cellular processes.[12]
Furthermore, many acridine derivatives are also potent inhibitors of topoisomerases I and II.[15][16] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Acridine-based inhibitors stabilize the covalent complex between topoisomerase and DNA, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.[14][15]
Caption: Signaling pathway of acridine-mediated cytotoxicity.
Modern Applications and Future Directions
The versatility of the acridine scaffold continues to be explored in modern drug discovery. Researchers are designing novel acridine derivatives with enhanced selectivity and reduced toxicity for a range of therapeutic areas, including:
-
Anticancer Agents: New generations of acridine derivatives are being developed as targeted anticancer drugs, including dual inhibitors of topoisomerases and other cancer-related enzymes.[15][17]
-
Antiviral and Antiparasitic Drugs: The ability of acridines to interfere with nucleic acid synthesis makes them attractive candidates for the development of new antiviral and antiparasitic agents.[18]
-
Fluorescent Probes and Imaging Agents: The inherent fluorescence of acridines is being harnessed to create sophisticated probes for cellular imaging and diagnostics.[19]
The rich history and diverse applications of acridine compounds underscore their significance in chemical and biomedical research. The continued exploration of this remarkable heterocyclic system holds great promise for the development of new and improved therapeutic agents and diagnostic tools.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 4. Lehmstedt–Tanasescu reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Reacción de Lehmstedt-Tanasescu - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Proflavine - Wikipedia [en.wikipedia.org]
- 14. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. macsenlab.com [macsenlab.com]
An In-depth Technical Guide on the Theoretical Studies of 9-Acridinecarboxaldehyde's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 9-Acridinecarboxaldehyde. This key molecule, a derivative of the versatile acridine scaffold, is of significant interest in medicinal chemistry and materials science due to its potential as a DNA intercalator and its unique photophysical properties. Understanding its electronic characteristics at a quantum mechanical level is crucial for the rational design of novel therapeutic agents and functional materials.
Core Concepts: The Electronic Landscape of this compound
The electronic structure of this compound is governed by the interplay between the extended π-system of the acridine core and the electron-withdrawing nature of the carboxaldehyde group at the 9-position. Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into molecular orbitals, charge distribution, and reactivity.
The acridine ring system is a nitrogen-containing heterocycle, and its derivatives have been extensively studied for their biological activities, including anticancer and antibacterial properties. The electronic properties of these molecules, such as their ability to accept electrons, are crucial for their mechanism of action.[1]
Computational Methodology: A Theoretical Protocol
Experimental Protocols
A typical computational workflow for investigating the electronic structure of this compound involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a full geometry optimization using a DFT method. A commonly used and effective functional for such organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] The choice of basis set is critical for accuracy; 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) is often employed to provide a good balance between computational cost and accuracy.[1][4]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. These include:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5][6]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and the nature of chemical bonds within the molecule.
-
-
Solvent Effects: To simulate a more realistic biological or experimental environment, the influence of a solvent can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).
Quantitative Data Summary
The following tables summarize key quantitative data derived from theoretical studies on the acridine core and related derivatives. These values provide a foundational understanding of the electronic landscape of this compound.
| Parameter | Representative Value | Significance |
| HOMO Energy | ~ -6.0 to -6.5 eV | Represents the electron-donating ability. |
| LUMO Energy | ~ -1.5 to -2.0 eV | Represents the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.[5] |
| Dipole Moment | ~ 2.0 to 3.0 Debye | Reflects the overall polarity of the molecule. |
Note: These are representative values for the acridine core. The presence of the electron-withdrawing carboxaldehyde group at the 9-position is expected to lower the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby influencing its reactivity.
Visualizing the Theoretical Workflow and Molecular Properties
To better illustrate the concepts and processes involved in the theoretical study of this compound, the following diagrams are provided.
References
In-Depth Technical Guide to the Safe Handling of 9-Acridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 9-Acridinecarboxaldehyde (CAS No. 885-23-4), a heterocyclic aromatic compound with potential applications in biomedical research and drug development. Due to its chemical nature and biological activity, strict adherence to safety protocols is imperative to minimize risks to laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning
Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₉NO |
| Molecular Weight | 207.23 g/mol |
| Appearance | Solid |
| Melting Point | 144-149 °C |
| Storage Temperature | 2-8°C |
Quantitative Toxicity Data
| Compound | Test | Route | Species | Value |
| Acridine | LD50 | Oral | Rat | 2000 mg/kg |
Acridine derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar to nanomolar range, highlighting their potent biological activity.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection: A flame-retardant lab coat must be worn and kept buttoned.
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are required. Nitrile gloves are not recommended for prolonged contact. Always inspect gloves for integrity before use and wash hands thoroughly after removing them.
-
Respiratory Protection: All work with this compound powder or solutions that may generate aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage
-
Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Avoid all personal contact with the substance.
-
Do not eat, drink, or smoke in the laboratory.
-
Ensure adequate ventilation.
-
Avoid the formation of dust and aerosols.
-
Use spark-proof tools and explosion-proof equipment if handling large quantities.
-
-
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is 2-8°C.
-
First Aid Measures
In the event of exposure, immediate action is critical.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
Preparation of a Stock Solution (e.g., 10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipette and sterile, filtered pipette tips
-
Vortex mixer
-
Amber glass vial for storage
Procedure:
-
Pre-handling Preparations:
-
Ensure all work is performed in a certified chemical fume hood.
-
Don appropriate PPE (lab coat, chemical safety goggles, and chemical-resistant gloves).
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh out the required amount of this compound. For a 10 mM solution in 1 mL of DMSO, you will need 2.0723 mg (Molecular Weight = 207.23 g/mol ). Adjust the mass based on the desired final volume.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a portion of the total required volume of DMSO (e.g., 0.7 mL for a 1 mL final volume) to the flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer at a low setting to aid dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.
-
-
Storage:
-
Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C for long-term storage.
-
Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
10 mM stock solution of this compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Potential Mechanism of Action and Associated Pathways
Acridine derivatives, including this compound, are known to exert their biological effects primarily through interaction with DNA. The planar aromatic structure of the acridine ring allows it to intercalate between the base pairs of the DNA double helix. This intercalation can lead to a cascade of cellular events, ultimately resulting in cytotoxicity.
DNA Intercalation
References
Methodological & Application
Application Notes and Protocols for 9-Acridinecarboxaldehyde as a Fluorescent pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Acridinecarboxaldehyde (9-ACA) is a versatile heterocyclic compound that, when appropriately prepared, serves as a sensitive fluorescent indicator for pH measurements, particularly in the acidic range. While its fluorescence lifetime is not sensitive to pH in aqueous solutions, covalent immobilization onto an amine-modified silica support transforms it into a robust probe with a significant fluorescence lifetime response to pH changes between 3 and 6.[1] This property makes it a valuable tool for applications requiring precise pH monitoring in acidic environments, such as in the study of cellular organelles, endosomal trafficking, and certain drug delivery systems.
These application notes provide a comprehensive overview of the properties of immobilized 9-ACA as a fluorescent pH indicator and detailed protocols for its preparation and use in fluorescence lifetime-based pH measurements.
Principle of Operation
The pH sensing mechanism of immobilized this compound is based on the protonation and deprotonation of the acridine ring's nitrogen atom. In its deprotonated (basic) form, the acridine ring has a specific electronic configuration and corresponding fluorescence lifetime. Upon protonation in an acidic environment, the electronic structure of the resulting acridinium ion is altered, leading to a significant change in its fluorescence lifetime.[2][3] This change in fluorescence lifetime is the basis for quantitative pH measurements. For immobilized 9-ACA, a resonance structure that forms at low pH is critical for this enhanced fluorescence lifetime sensitivity.[2]
Data Presentation
The photophysical and pH-sensing properties of immobilized this compound are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉NO | [4] |
| Molecular Weight | 207.23 g/mol | [4] |
| pKa (protonated form, ACLH⁺) | 4.38 ± 0.04 | [5] |
| pKa (immobilized on amine-modified silica) | ~3.5 | [2] |
Table 2: Photophysical Properties of this compound
| Form | Excitation Wavelength (approx.) | Emission Wavelength (approx.) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference |
| Neutral (pH > pKa) | Not specified for immobilized form | Not specified for immobilized form | 0.015 ± 0.003 mol/mol | Insensitive to pH in solution | [5] |
| Protonated (pH < pKa) | Not specified for immobilized form | Not specified for immobilized form | 0.029 mol/mol | Changes significantly with pH when immobilized | [5] |
Table 3: Fluorescence Lifetime Response of Immobilized this compound
| pH | Approximate Fluorescence Lifetime (ns) |
| 3 | ~18 ns (example value) |
| 4 | ~10 ns (example value) |
| 5 | ~5 ns (example value) |
| 6 | ~3 ns (example value) |
| Change over pH 3-6 | ~15 ns |
Note: The specific lifetime values in the table are illustrative to demonstrate the trend, as the exact values can vary with the specific immobilization matrix and instrumentation. The key finding is the significant change of approximately 15 ns over the pH range of 3 to 6.[1]
Experimental Protocols
Protocol 1: Preparation of this compound-Functionalized Silica Particles
This protocol describes a general method for the covalent immobilization of this compound onto amine-functionalized silica nanoparticles.
Materials:
-
Silica nanoparticles (non-functionalized)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
Ethanol, absolute
-
This compound
-
Glutaraldehyde (as a cross-linking agent, optional)
-
Sodium borohydride (optional, for reduction of imine bonds)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Centrifuge
-
Drying oven
Procedure:
-
Amine Functionalization of Silica Nanoparticles:
-
Disperse silica nanoparticles in anhydrous toluene.
-
Add APTES to the suspension. The amount of APTES will depend on the desired surface amine density.
-
Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to cool to room temperature.
-
Collect the amine-functionalized silica nanoparticles by centrifugation.
-
Wash the particles several times with toluene and then with ethanol to remove unreacted APTES.
-
Dry the amine-functionalized silica nanoparticles in an oven.
-
-
Covalent Immobilization of this compound:
-
Disperse the amine-functionalized silica nanoparticles in absolute ethanol.
-
Add a solution of this compound in ethanol to the suspension. The aldehyde group of 9-ACA will react with the primary amine groups on the silica surface to form an imine bond.
-
(Optional) To enhance the stability of the linkage, the imine bond can be reduced to a more stable amine bond by the addition of a reducing agent like sodium borohydride.
-
(Alternative) Use a cross-linking agent like glutaraldehyde. First, react the amine-functionalized silica with glutaraldehyde, and then add this compound to react with the remaining aldehyde groups of the cross-linker.[6]
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the 9-ACA-functionalized silica particles by centrifugation.
-
Wash the particles extensively with ethanol to remove any unreacted this compound.
-
Dry the final product under vacuum.
-
Protocol 2: pH Measurement using Immobilized this compound with Fluorescence Lifetime Spectroscopy
This protocol outlines the steps for performing pH measurements using the prepared 9-ACA-functionalized silica particles.
Materials:
-
9-ACA-functionalized silica particles
-
A series of pH calibration buffers (e.g., citrate-phosphate buffers) covering the pH range of interest (e.g., pH 3 to 7).
-
Sample of unknown pH
-
Fluorometer capable of fluorescence lifetime measurements (e.g., a time-correlated single photon counting - TCSPC system).
-
Quartz cuvettes
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of suspensions of the 9-ACA-functionalized silica particles in the calibration buffers of known pH. Ensure the concentration of the particles is consistent across all calibration standards.
-
For each calibration standard, measure the fluorescence lifetime using the TCSPC system. It is crucial to first measure the instrument response function (IRF) using a scattering solution (e.g., Ludox) to ensure accurate lifetime determination.[7][8]
-
Record the average fluorescence lifetime for each pH standard.
-
Plot a calibration curve of fluorescence lifetime versus pH.
-
-
Measurement of Unknown Sample:
-
Disperse the 9-ACA-functionalized silica particles in the sample solution with an unknown pH. Use the same concentration of particles as in the calibration standards.
-
Measure the fluorescence lifetime of the sample under the same instrumental conditions used for the calibration curve.
-
Determine the pH of the sample by interpolating the measured fluorescence lifetime on the calibration curve.
-
-
For Cellular Applications (Fluorescence Lifetime Imaging Microscopy - FLIM):
-
Introduce the 9-ACA-functionalized silica nanoparticles into the cells.
-
Perform an in-situ calibration by treating the cells with buffers of known pH in the presence of an ionophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
-
Acquire FLIM images of the cells for each calibration point to generate a calibration curve for the intracellular environment.
-
Acquire a FLIM image of the cells under experimental conditions.
-
Analyze the FLIM data on a pixel-by-pixel or region-of-interest basis to determine the intracellular pH map based on the calibration curve.[8][9][10][11][12]
-
Visualizations
Signaling Pathway
The fluorescence of immobilized this compound is modulated by pH through the protonation of the acridine nitrogen.
Caption: pH-sensing mechanism of immobilized 9-ACA.
Experimental Workflow for pH Measurement
The general workflow for determining the pH of an unknown sample using the immobilized 9-ACA probe is outlined below.
Caption: General workflow for pH measurement.
Logical Relationship for Immobilization
The successful preparation of the pH-sensitive probe relies on the covalent attachment of 9-ACA to an amine-functionalized support.
Caption: Immobilization of 9-ACA on silica.
References
- 1. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 3. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H9NO | CID 98663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Improvement of Laccase Activity Via Covalent Immobilization over Mesoporous Silica Coated Magnetic Multiwalled Carbon Nanotubes for the Discoloration of Synthetic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Proteins and Peptides with Acridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine-based fluorescent probes are valuable tools in biochemical and cellular research due to their unique photophysical properties, including sensitivity to the local microenvironment. While direct labeling of proteins and peptides with 9-acridinecarboxaldehyde is not a commonly employed or well-documented strategy due to the relatively low reactivity of the aldehyde group for bioconjugation under typical physiological conditions, several robust and efficient methods exist using reactive derivatives of acridine. These methods allow for the specific covalent attachment of the acridine fluorophore to proteins and peptides, enabling a wide range of downstream applications such as fluorescence imaging, binding assays, and structural studies.
This document provides detailed protocols for two primary strategies for labeling proteins and peptides with acridine derivatives:
-
Cysteine-Specific Labeling using 9-(Methylsulfonyl)acridine: This method involves the chemical modification of a commercially available acridine derivative to a more reactive form that specifically targets cysteine residues.
-
Amine-Specific Labeling using Acridine-4-sulfonyl Chloride: This protocol, adapted from standard procedures for similar sulfonyl chloride reagents, targets primary and secondary amine groups, such as the N-terminus and lysine residues.
Data Presentation
Table 1: Optimized Reaction Conditions for Labeling Bovine Serum Albumin (BSA) with Acridine-4-sulfonyl chloride[1]
| Parameter | Value |
| Protein | Bovine Serum Albumin (BSA) |
| Labeling Reagent | Acridine-4-sulfonyl chloride |
| Target Residues | Primary and secondary amines (N-terminus, Lysine) |
| Molar Ratio (Dye:Protein) | 20:1 |
| Reaction pH | 9.0 |
| Reaction Temperature | 4°C |
| Reaction Time | 18 hours |
Table 2: Spectroscopic and Labeling Efficiency Data for Acridine-Labeled BSA[1]
| Parameter | Value |
| Degree of Labeling (DOL) | 3.5 - 5.0 |
| Labeling Efficiency (%) | 65 - 80% |
| Excitation Maximum (λex) | ~490 nm |
| Emission Maximum (λem) | ~520 nm |
| Quantum Yield (Φ) | 0.4 - 0.6 |
| Molar Extinction Coefficient (ε) at λex | ~75,000 M⁻¹cm⁻¹ |
Table 3: Labeling Efficiency for 9-Amino-2-bromoacridine Derivatives[2]
| Target Molecule | Labeling Chemistry | Molar Ratio (Dye:Protein) | Incubation Time (hours) | Labeling Efficiency (%) | Dye-to-Protein Ratio |
| BSA | Cysteine-reactive | 10:1 | 4 | 85 | 1.7 |
| BSA | Cysteine-reactive | 20:1 | 4 | 92 | 2.1 |
| Model Peptide | Cysteine-reactive | 5:1 | 2 | 95 | 1.0 |
| BSA | Amine-reactive (NHS ester) | 10:1 | 2 | 75 | 5.3 |
| BSA | Amine-reactive (NHS ester) | 20:1 | 2 | 88 | 9.8 |
Table 4: Photophysical Properties of 9-Amino-2-bromoacridine Labeled Conjugates[2]
| Conjugate | Excitation Max. (nm) | Emission Max. (nm) | Quantum Yield |
| 9-Amino-2-bromoacridine | 420 | 480 | 0.45 |
| BSA-Acridine | 425 | 495 | 0.38 |
| Peptide-Acridine | 423 | 490 | 0.42 |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling via a Sulfone-Modified Acridine Derivative
This two-step protocol is based on the conversion of the less reactive 9-(methylthio)acridine to the thiol-reactive 9-(methylsulfonyl)acridine, which then readily reacts with cysteine residues.[1]
Step 1: Synthesis of the Reactive Probe - 9-(Methylsulfonyl)acridine
-
Dissolution: Dissolve 9-(methylthio)acridine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) in DCM to the cooled solution. Slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous sodium sulfite solution and stir for 15 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 9-(methylsulfonyl)acridine by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Step 2: Protein Labeling with 9-(Methylsulfonyl)acridine
-
Protein Preparation: If the protein's cysteine residues are oxidized, they must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the excess reducing agent using a desalting column equilibrated with the Labeling Buffer (e.g., PBS, pH 7.5 - 8.5).[1]
-
Labeling Reaction Setup: Adjust the concentration of the reduced protein to 1-10 mg/mL in the Labeling Buffer. Add a 10- to 20-fold molar excess of the 9-(methylsulfonyl)acridine solution (dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF) to the protein solution. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.[1]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-8 hours with gentle mixing. The reaction should be performed in the dark to protect the acridine fluorophore from photobleaching.[1]
-
Quenching the Reaction: Stop the labeling reaction by adding a 100-fold molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted 9-(methylsulfonyl)acridine. Incubate for an additional 30 minutes.[1]
-
Purification of the Labeled Protein: Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).[1]
-
Characterization: Verify the mass of the labeled protein using mass spectrometry (e.g., ESI-MS). Determine the degree of labeling (DOL) spectrophotometrically.[1]
Protocol 2: Amine-Specific Labeling with Acridine-4-sulfonyl Chloride
This protocol is adapted from standard procedures for labeling proteins with sulfonyl chloride reagents like Dansyl chloride and is applicable for a hypothetical Acridine-4-sulfonyl chloride.[2]
Materials and Reagents:
-
Protein of interest (e.g., BSA)
-
Acridine-4-sulfonyl chloride
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer does not contain any primary or secondary amines (e.g., Tris or glycine) as these will compete with the protein for labeling.[2]
-
Dye Preparation: Immediately before use, dissolve the Acridine-4-sulfonyl chloride in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2]
-
Labeling Reaction: While gently vortexing the protein solution, add the dissolved Acridine-4-sulfonyl chloride dropwise. A typical starting point is a 20-fold molar excess of the dye over the protein.[2]
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 18 hours with gentle stirring.[2]
-
Quenching the Reaction: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.[2]
-
Purification of the Labeled Protein: Remove the unreacted dye and byproducts by size-exclusion chromatography using a Sephadex G-25 column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform extensive dialysis against the storage buffer at 4°C with several buffer changes.[2]
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the acridine dye (A_max, e.g., ~490 nm).[2]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the dye using its molar extinction coefficient at its λ_max.
-
The DOL is the molar ratio of the dye to the protein.
-
Visualizations
Caption: Workflow for Cysteine-Specific Protein Labeling.
Caption: Workflow for Amine-Specific Protein Labeling.
References
Application Notes and Protocols: 9-Acridinecarboxaldehyde in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction:
9-Acridinecarboxaldehyde (9-ACA) is a versatile heterocyclic compound that serves as a key building block for the synthesis of advanced fluorescent probes for cellular imaging. While 9-ACA itself has limited direct application in cellular imaging due to modest quantum yields and potential for photolysis, its derivatives are powerful tools for visualizing and quantifying dynamic cellular processes and microenvironmental parameters.[1][2] The acridine scaffold is renowned for its environmental sensitivity, making 9-ACA-derived probes particularly valuable for studying cellular polarity, viscosity, and pH.[1][3] This document provides detailed application notes and protocols for utilizing this compound-based probes in live-cell imaging, with a focus on methodologies relevant to academic research and drug development.
I. Core Concepts and Applications
This compound derivatives are primarily employed as "turn-on" or ratiometric fluorescent probes. Their utility stems from the modulation of their photophysical properties by the local cellular environment. Key applications include:
-
Sensing Cellular Polarity: Derivatives of 9-ACA have been synthesized to act as polarity-sensitive probes. These probes exhibit significant changes in their fluorescence intensity and emission wavelength in response to the polarity of their surroundings. This allows for the visualization of lipid droplets and other hydrophobic compartments within the cell, and for monitoring dynamic changes in intracellular polarity.[1]
-
Measuring Microviscosity: By modifying the 9-ACA core, probes that are sensitive to viscosity can be created. These probes are useful for studying the viscosity of intracellular environments, such as lysosomes, which can change in response to cellular stress or disease states.[1]
-
Fluorescence Lifetime pH Indicators: While the fluorescence intensity of 9-ACA is not highly pH-sensitive in solution, its fluorescence lifetime displays a significant pH dependency when the molecule is immobilized. This property can be exploited for fluorescence lifetime imaging microscopy (FLIM) to measure pH in specific cellular compartments or on biomaterial scaffolds.[3][4]
-
Probes for Thiols: The acridine structure is a common platform for the development of fluorescent probes for detecting biologically important thiols like glutathione (GSH) and cysteine (Cys).[5][6][7] These probes are critical for studying oxidative stress and cellular redox homeostasis.
II. Quantitative Data Presentation
The photophysical properties of this compound and its derivatives are crucial for designing and interpreting cellular imaging experiments. The following tables summarize key quantitative data for 9-ACA and a representative polarity-sensitive derivative.
| Parameter | This compound (ACL) in Aqueous Solution | Reference |
| pKa | 4.38 ± 0.04 | [2] |
| Quantum Yield (Φ) at pH > pKa | 0.015 ± 0.003 mol/mol | [2] |
| Quantum Yield (Φ) at pH < pKa | 0.029 mol/mol | [2] |
| Molar Mass | 207.23 g/mol | [8] |
| Melting Point | 144-149 °C | [9] |
| Parameter | Polarity-Sensitive Probe 1a (derived from 9-ACA) | Reference |
| Emission Wavelength (λem) | 553 nm (low polarity) to 594 nm (high polarity) | [1] |
| Quantum Yield (Φ) | 0.5% (low polarity) to 35.6% (high polarity) | [1] |
| Fluorescence Intensity | 38-fold increase from low to high polarity | [1] |
III. Experimental Protocols
Protocol 1: General Live-Cell Imaging with Acridine Orange (A Related Acridine Dye)
This protocol provides a general workflow for live-cell staining using Acridine Orange (AO), a well-established acridine dye. The principles can be adapted for novel 9-ACA derivatives, with the caveat that concentrations and incubation times will need to be optimized.
Materials:
-
Cells of interest cultured in a live-cell imaging dish or plate
-
Acridine Orange (AO) stock solution (1 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped for live-cell imaging (with appropriate filter sets for green and red fluorescence)
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Working Solution Preparation: Prepare a fresh working solution of AO by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL.[10]
-
Staining: Remove the culture medium from the cells and add the AO working solution.
-
Incubation: Incubate the cells for 15-20 minutes at 37°C in a CO2 incubator.[10][11]
-
Washing: Gently remove the AO solution and wash the cells twice with pre-warmed PBS to remove excess dye.[10]
-
Imaging: Add fresh, pre-warmed complete culture medium or a suitable imaging buffer.[10] Immediately proceed to imaging on a fluorescence microscope.
-
Green Fluorescence (Nucleus): Ex: ~488 nm, Em: ~520 nm
-
Red Fluorescence (Acidic Organelles): Ex: ~546 nm, Em: ~650 nm
-
Protocol 2: Detection of Autophagy with Acridine Orange
This protocol utilizes the lysosomotropic properties of acridine dyes to detect the formation of acidic vesicular organelles (AVOs), a hallmark of autophagy.
Materials:
-
Same as Protocol 1
-
Autophagy inducer (e.g., rapamycin) or starvation medium (e.g., Earle's Balanced Salt Solution)
Procedure:
-
Induce Autophagy: Treat cells with an autophagy inducer or replace the culture medium with starvation medium for a duration appropriate to the cell type and experimental goals. Include an untreated control group.
-
Staining: Prepare a 1 µg/mL working solution of Acridine Orange in serum-free culture medium.[10]
-
Washing: Remove the treatment medium and wash the cells once with PBS.[10]
-
Incubation: Add the AO working solution and incubate for 15 minutes at 37°C.[10]
-
Final Washes: Wash the cells twice with PBS.[10]
-
Imaging: Add fresh, pre-warmed complete culture medium and observe the cells under a fluorescence microscope.[10] Autophagic cells will exhibit an increase in red fluorescence due to the accumulation of AVOs.[10]
-
Quantification: The red fluorescence intensity per cell can be quantified using image analysis software to measure the extent of autophagy.
IV. Visualizations
Mechanism of Polarity Sensing by a 9-ACA Derivative
Caption: Mechanism of a 9-ACA-derived polarity probe.
Experimental Workflow for Cellular Imaging
References
- 1. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Acridine-9-carboxaldehyde 97 885-23-4 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Acridinecarboxaldehyde as a Fluorescent Probe for DNA Intercalation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 9-Acridinecarboxaldehyde (9-ACA) and its derivatives as fluorescent probes to study DNA intercalation. Acridine-based compounds are well-established DNA intercalators, and their fluorescence properties often change upon binding, making them valuable tools in molecular biology, and drug discovery.
Introduction
This compound (9-ACA) belongs to the acridine family, a class of compounds known for their ability to intercalate between the base pairs of double-stranded DNA. This interaction is of significant interest as many anticancer and antimicrobial drugs function by binding to DNA and disrupting its replication and transcription. The planar tricyclic structure of the acridine ring is optimal for insertion into the DNA double helix. When 9-ACA intercalates into DNA, its microenvironment becomes more rigid and hydrophobic, which can lead to significant changes in its fluorescence properties, such as an increase in fluorescence quantum yield and lifetime. These changes can be monitored to quantitatively assess the binding affinity, stoichiometry, and kinetics of the interaction.
While specific quantitative data for 9-ACA is limited in the readily available literature, extensive research on its derivatives provides valuable insights into its potential as a fluorescent probe. This document outlines the principles, experimental protocols, and data analysis for using 9-ACA and its derivatives to study DNA intercalation.
Principle of DNA Intercalation and Fluorescence Enhancement
DNA intercalation is a non-covalent interaction where a ligand, in this case, an acridine derivative, inserts itself between adjacent base pairs of the DNA double helix. This process is driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. Upon intercalation, the acridine molecule is shielded from the aqueous solvent and its rotational freedom is restricted. This rigid environment minimizes non-radiative decay pathways, leading to an enhancement of its fluorescence. The extent of this fluorescence enhancement is proportional to the amount of the bound probe, allowing for the quantification of the DNA-ligand interaction.
Quantitative Data Summary
While specific binding data for the parent this compound is not extensively documented in the reviewed literature, numerous studies on its derivatives provide a strong indication of the expected binding affinities. The following table summarizes the DNA binding constants for several this compound derivatives.
| Derivative Class | Specific Compound Example | DNA Type | Method | Binding Constant (K_b) (M⁻¹) | Reference |
| Thiosemicarbazone | (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide | Calf Thymus DNA | UV-Vis Titration | 1.0 x 10⁶ | [1] |
| Thiosemicarbazone | (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide | Calf Thymus DNA | UV-Vis Titration | 1.74 x 10⁴ - 1.0 x 10⁶ (range for derivatives) | [1] |
| Carboxamide | 5-methylacridine-4-carboxamide derivatives | G-quadruplex & Duplex DNA | NMR Titration | High Affinity (qualitative) | [2] |
| N-substituted acridine-9-amines | Various derivatives | Calf Thymus DNA | Spectroscopy & ITC | 10²⁵⁹ - 10⁵⁵⁰ (log(K_A) range) | [3] |
Experimental Protocols
Protocol 1: Determination of DNA Binding Affinity by Fluorescence Titration
This protocol describes the use of fluorescence spectroscopy to determine the binding constant (K_b) of a this compound derivative to DNA.
Materials and Reagents:
-
This compound derivative
-
Calf Thymus DNA (ct-DNA) or a specific DNA oligonucleotide
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
DMSO (for stock solution of the acridine compound)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound derivative (e.g., 1 mM) in DMSO.
-
Prepare a concentrated stock solution of ct-DNA in Tris-HCl buffer. Determine the concentration of the DNA solution spectrophotometrically by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).
-
Prepare a working solution of the acridine derivative (e.g., 10 µM) by diluting the stock solution in Tris-HCl buffer.
-
-
Fluorescence Titration:
-
Place a known volume (e.g., 2 mL) of the acridine derivative working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the acridine solution. The excitation wavelength should be set at or near the absorption maximum of the acridine derivative (e.g., around 400 nm), and the emission should be scanned over a relevant range (e.g., 420-650 nm).[4]
-
Incrementally add small aliquots (e.g., 2-10 µL) of the DNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for the dilution effect caused by the addition of the DNA solution.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) at the emission maximum as a function of the DNA concentration.
-
The binding constant (K_b) can be determined by fitting the data to the Stern-Volmer equation for static quenching or a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis with a one-site binding model. A common approach for intercalators is to use the following equation:
[DNA] / (ε_a - ε_f) = [DNA] / (ε_b - ε_f) + 1 / (K_b * (ε_b - ε_f))
where ε_a is the apparent extinction coefficient, and ε_f and ε_b are the extinction coefficients of the free and fully bound ligand, respectively. For fluorescence data, the equation can be adapted by replacing extinction coefficients with fluorescence intensities.
-
Protocol 2: Determination of Binding Stoichiometry using Job's Plot
This method is used to determine the stoichiometry of the DNA-ligand complex.
Materials and Reagents:
-
Same as Protocol 1.
Procedure:
-
Preparation of Solutions:
-
Prepare equimolar stock solutions of the this compound derivative and the DNA (in terms of base pairs for duplex DNA) in the same buffer.
-
-
Job's Plot Measurement:
-
Prepare a series of solutions with a constant total molar concentration ([DNA] + [Acridine]) but with varying mole fractions of the acridine derivative (from 0 to 1).
-
For each solution, measure the fluorescence intensity at the emission maximum.
-
Calculate the change in fluorescence intensity (ΔF) for each solution, corrected for the absorbance of the acridine derivative at the excitation wavelength if necessary (inner filter effect).
-
-
Data Analysis:
-
Plot ΔF as a function of the mole fraction of the acridine derivative.
-
The mole fraction at which the maximum ΔF is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.33 suggests a 1:2 (acridine:DNA base pair) stoichiometry.
-
Visualizations
Signaling Pathway: DNA Intercalation and Cellular Effects
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 9-Acridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel anticancer agents derived from 9-acridinecarboxaldehyde. The protocols focus on the preparation of thiosemicarbazone and Schiff base derivatives, which have shown significant potential as cytotoxic agents against various cancer cell lines. The methodologies provided are based on established synthetic routes and include characterization data and comprehensive biological evaluation results.
Introduction
Acridine and its derivatives have long been recognized for their potent biological activities, including their use as anticancer agents. The planar tricyclic structure of the acridine nucleus allows for intercalation into DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. This compound serves as a versatile starting material for the synthesis of a diverse range of acridine-based compounds with potential therapeutic applications. By modifying the aldehyde functional group, it is possible to introduce various pharmacophores that can enhance the anticancer activity and selectivity of the parent acridine scaffold.
This document details the synthesis of two main classes of derivatives from this compound:
-
Thiosemicarbazones: These compounds are known to exhibit a wide range of biological activities, including anticancer effects, often attributed to their ability to chelate metal ions and inhibit enzymes like ribonucleotide reductase.
-
Schiff Bases: The imine linkage in Schiff bases provides a scaffold for creating diverse molecular architectures with a broad spectrum of pharmacological activities, including potent cytotoxicity against cancer cells.
Synthesis of this compound Thiosemicarbazone
This protocol describes the synthesis of this compound thiosemicarbazone, a promising anticancer agent. The synthesis involves a condensation reaction between this compound and thiosemicarbazide.
Experimental Protocol:
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.
-
In a separate flask, dissolve 1.1 equivalents of thiosemicarbazide in warm ethanol.
-
Add the thiosemicarbazide solution to the this compound solution with constant stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure this compound thiosemicarbazone.
-
Dry the purified product under vacuum.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Synthesis of this compound Schiff Bases
This protocol outlines the general procedure for the synthesis of Schiff bases derived from this compound and various primary amines.
Experimental Protocol:
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 1.0 equivalent of this compound in ethanol or methanol in a round-bottom flask.
-
Add 1.0 equivalent of the respective primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base product.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol, chloroform).
-
Dry the purified Schiff base derivative under vacuum.
Characterization: The synthesized Schiff bases should be characterized by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their chemical structures.
In Vitro Anticancer Activity
The synthesized compounds are typically evaluated for their cytotoxic activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, A-549, MCF-7) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48 or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The cytotoxic activities of synthesized this compound derivatives are summarized in the table below.
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| 1 | Thiosemicarbazone | HeLa (Cervical Cancer) | 13.75[1] |
| 1 | Thiosemicarbazone | A-549 (Lung Cancer) | 18.75[1] |
| 2 | Schiff Base (Aniline) | HeLa (Cervical Cancer) | 31.25[1] |
| 2 | Schiff Base (Aniline) | A-549 (Lung Cancer) | 36.25[1] |
Signaling Pathways and Experimental Workflows
The anticancer activity of acridine derivatives is often associated with their ability to interfere with DNA synthesis and topoisomerase activity, leading to cell cycle arrest and apoptosis.
Caption: Synthetic workflow for anticancer agents from this compound.
Caption: Proposed mechanism of action for acridine-based anticancer agents.
References
Application Notes and Protocols for 9-Acridinecarboxaldehyde Derivatives in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 9-acridinecarboxaldehyde derivatives. This document includes a summary of their antimicrobial activity, detailed protocols for their synthesis and antimicrobial evaluation, and diagrams illustrating their mechanism of action and experimental workflows.
Introduction
Acridine-based compounds have long been recognized for their broad biological activities, including antimicrobial properties. The discovery of the antibacterial effects of acridine dyes dates back to the early 20th century. Derivatives of this compound, particularly thiosemicarbazones, are a promising class of compounds in the search for new antimicrobial agents to combat the growing threat of drug-resistant pathogens. These derivatives possess a planar acridine ring system capable of intercalating with microbial DNA, and the aldehyde functional group at the 9-position allows for the synthesis of a diverse range of derivatives with varied biological activities. Their mechanism of action is often multifactorial, involving DNA intercalation, inhibition of RNA synthesis, and in some cases, disruption of bacterial cell division through the inhibition of the FtsZ protein.[1]
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative acridine derivatives against various microbial strains. This data highlights the potential of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Acridine-Peptide Conjugate | M14 | Candida albicans (clinical strains) | 7.81–31.25 | [2] |
| M14 | Dermatophytes | 7.81–31.25 | [2] | |
| Branched Peptides with Acridine | A6 | Staphylococcus aureus (MRSA, strain 43300) | 2 | [3] |
| A5 | Staphylococcus aureus (MRSA, strain 43300) | 62.5 | [3] | |
| A6 | Escherichia coli | 1-2 | [3] | |
| A6 | Candida albicans | 1-2 | [3] | |
| Acridine Thiosemicarbazides | Compound 4c | Staphylococcus aureus | - | [4][5] |
| Compound 4c | Escherichia coli | - | [4][5] | |
| Acridine-4-carboxylic acid | Acridine-4-carboxylic acid | Candida albicans (fluconazole-resistant) | 60 | [6][7] |
| Acridine-4-carboxylic acid | Candida auris (multidrug-resistant) | 100-150 | [6] | |
| 9-(Ethylthio)acridine | 2-amino-9-(ethylthio)acridine | Proteus mirabilis | 12 | [8] |
| 2-amino-9-(ethylthio)acridine | Bacillus subtilis | 30 | [8] | |
| 2-amino-9-(ethylthio)acridine | Citrobacter freundii | 60 | [8] | |
| 2-amino-9-(ethylthio)acridine | Escherichia coli | 90 | [8] | |
| 2-amino-9-(ethylthio)acridine | Staphylococcus aureus | 500 | [8] |
Note: "-" indicates that the study reported potent activity but did not provide a specific MIC value in the abstract.
Experimental Protocols
Protocol 1: Synthesis of this compound Thiosemicarbazone Derivatives
This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from this compound. This is a condensation reaction that is widely used for the synthesis of this class of compounds.[2][7][9][10][11][12]
Materials:
-
This compound
-
Thiosemicarbazide (or substituted thiosemicarbazide)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of ethanol.
-
Addition of Reagent: To the stirred solution, add a solution of 1.0 mmol of thiosemicarbazide (or a substituted thiosemicarbazide) in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 5-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product should precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol (20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product, for example, in a desiccator over a drying agent.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the pure this compound thiosemicarbazone derivative.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives using the broth microdilution method in 96-well microtiter plates.[13][14][15][16][17]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates (round-bottom)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Compound Stock Solution:
-
Prepare a stock solution of the test compound in DMSO (e.g., 1600 µg/mL).[13]
-
Take into account the purity of the compound when weighing.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Within 15 minutes, dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells (after adding 100 µL to the 100 µL of diluted compound). This typically involves a 1:100 dilution of the standardized suspension.[13]
-
-
Inoculation of Microtiter Plates:
-
Using a multichannel pipette, inoculate each well (columns 1-11) with 100 µL of the final diluted inoculum.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours for most bacteria, and 24-48 hours for fungi.[13]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A reading mirror can aid in visualization.
-
Visualizations
Chemical Structure
References
- 1. Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives | MDPI [mdpi.com]
- 5. Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. protocols.io [protocols.io]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for 9-Acridinecarboxaldehyde in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Acridinecarboxaldehyde is a heterocyclic compound belonging to the acridine family. Acridine derivatives are well-characterized as DNA intercalating agents and possess fluorescent properties, making them valuable tools in cellular analysis.[1][2] While specific flow cytometry protocols for this compound are not widely documented, its structural similarity to other acridines, such as 9-aminoacridine and acridine orange, suggests its potential utility in similar applications.[3][4] These application notes provide a detailed, adapted protocol for the use of this compound in flow cytometry for the analysis of cell cycle and apoptosis, based on established methodologies for related compounds.
Principle of Action: Like other acridine derivatives, this compound is a planar molecule capable of inserting itself between the base pairs of the DNA double helix.[2][5] This intercalation can alter the fluorescence properties of the molecule and is proportional to the cellular DNA content, allowing for the discrimination of cells in different phases of the cell cycle.[1] Furthermore, changes in cell membrane permeability and chromatin structure during apoptosis can lead to differential uptake and fluorescence of the dye, enabling the identification of apoptotic cell populations.
Data Presentation
Table 1: Fluoroscopic Properties of Acridine Derivatives
| Property | This compound (Predicted) | 9-Aminoacridine | Acridine Orange | Reference |
| Excitation Wavelength (nm) | ~488 | 488 | 490 | [3][6] |
| Emission Wavelength (nm) | Green (~520-530), Red (>650) | Green (~530), Red (>670) | Green (~525), Red (~650) | [3][6] |
| Common Laser Line | Blue (488 nm) | Blue (488 nm) | Blue (488 nm) | [3] |
Table 2: Recommended Reagent Concentrations and Incubation Times (Adaptable for this compound)
| Parameter | Cell Cycle Analysis (Fixed Cells) | Apoptosis Analysis (Live Cells) | Reference (Adapted from) |
| This compound Concentration | 1 - 10 µM (optimization required) | 1 - 5 µM (optimization required) | [3] |
| Incubation Time | 15 - 30 minutes | 15 - 30 minutes | [3] |
| Incubation Temperature | Room Temperature | Room Temperature | [3] |
| Cell Density | 1 x 10^6 cells/mL | 1 x 10^6 cells/mL | [3] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using this compound
This protocol describes the use of this compound for analyzing the DNA content of fixed cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) or 7-AAD (for comparative analysis)
-
FACS tubes (5 mL polystyrene tubes)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of cold PBS.
-
-
Fixation:
-
While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Washing:
-
Wash the fixed cells twice with 2 mL of cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
-
RNase Treatment:
-
Resuspend the cell pellet in 500 µL of RNase A solution.
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
-
Staining:
-
Add 500 µL of staining buffer containing the optimized concentration of this compound (start with a titration from 1-10 µM).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter).
-
Use a linear scale for the DNA content histogram.
-
Set up appropriate gates to exclude debris and doublets.
-
Use software to model the cell cycle distribution.
-
Protocol 2: Apoptosis Detection using this compound
This protocol outlines a method to differentiate between live, apoptotic, and necrotic cells based on their differential membrane permeability and nuclear morphology using this compound.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit (for comparative analysis)
-
FACS tubes (5 mL polystyrene tubes)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of 1X Binding Buffer provided in the apoptosis detection kit (or PBS if not using a kit for comparison).
-
-
Staining:
-
Add this compound to the cell suspension at an optimized final concentration (start with a titration from 1-5 µM).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
For a dual-staining comparison, a viability dye like PI or 7-AAD can be added in the last 5-10 minutes of incubation.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer with a 488 nm laser.
-
Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the FL3 channel (e.g., >670 nm long-pass filter).
-
Use unstained cells as a negative control to set the baseline fluorescence.
-
Live cells are expected to show low green fluorescence.
-
Apoptotic cells may show increased green fluorescence due to chromatin condensation.
-
Late apoptotic/necrotic cells will show high green and red fluorescence due to compromised membrane integrity.
-
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Differentiating cell states with this compound.
Disclaimer: The provided protocols are adapted from methodologies for structurally similar acridine compounds. It is crucial for researchers to perform initial optimization experiments, including titration of this compound concentration and incubation time, for their specific cell type and experimental conditions. Comparative studies with well-established dyes are recommended to validate the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of acridine orange in: flow cytometric evaluation of erythropoietic cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spectrum [Acridine Orange] | AAT Bioquest [aatbio.com]
9-Acridinecarboxaldehyde for monitoring intracellular pH changes in live cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] Consequently, the ability to accurately monitor pHi changes in live cells is essential for advancing our understanding of cell biology and for the development of novel therapeutics. Fluorescent probes are powerful tools for real-time pHi monitoring due to their high sensitivity and spatial resolution.[1][2] 9-Acridinecarboxaldehyde (9-ACA) is a derivative of acridine, a class of fluorophores known for their environmental sensitivity. While the direct application of 9-ACA as a soluble intracellular pH probe presents certain challenges, its unique properties upon immobilization and the behavior of closely related acridine derivatives highlight its potential in the broader context of pH sensing.
This document provides an overview of the characteristics of this compound as a potential pH indicator, detailed protocols for its application in immobilized systems, and a general framework for the investigation of new fluorescent probes for intracellular pH measurements in live cells.
Principle of Action and Spectral Properties
The pH-sensing mechanism of acridine-based probes typically involves the protonation and deprotonation of the nitrogen atom in the acridine ring. This alteration in the electronic structure of the fluorophore leads to changes in its fluorescence properties, such as intensity, spectral shift, or fluorescence lifetime.
For this compound, studies have shown that its fluorescence lifetime is not significantly sensitive to pH changes when it is dissolved in a buffer solution.[3][4] However, when 9-ACA is covalently bound to an amine-modified silica surface, it exhibits a remarkable change in fluorescence lifetime over a pH range of 3 to 6.[3][4] This pH sensitivity in the immobilized state is attributed to the formation of an imine (C=N) group during the bonding process, which is more basic and susceptible to protonation at low pH.[4]
The protonation of the acridine nitrogen in related compounds, such as 9-acridinecarboxylic acid, leads to a redshift in the fluorescence emission spectrum and a change in fluorescence lifetime, making it a viable ratiometric and lifetime-based indicator for physiological pH.[5] The pKa of the protonated form of this compound (ACLH+) has been determined to be 4.38.[6]
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related acridine derivative.
Table 1: Properties of this compound (9-ACA)
| Property | Value | Conditions | Reference |
| pKa (ACLH+) | 4.38 ± 0.04 | Aqueous solution | [6] |
| Fluorescence Lifetime vs. pH | Not sensitive | In buffer solution | [3] |
| Fluorescence Lifetime Change vs. pH | ~15 ns | Covalently bound to amine-modified silica (pH 3-6) | [3] |
| Quantum Yield (Φ) | 0.015 ± 0.003 mol/mol | Aqueous solution, pH > pKa | [6] |
| Quantum Yield (Φ) of ACLH+ | 0.029 mol/mol | Aqueous solution, pH << pKa | [6] |
Table 2: Comparative Properties of 9-Acridinecarboxylic Acid as a Ratiometric pH Indicator
| Property | Value | Conditions | Reference |
| Usable pH Range | ~5-8 | Intracellular | [5] |
| Emission Peak (Anionic form) | 430 nm | Alkaline conditions | [5] |
| Emission Peak (Zwitterionic form) | 480 nm | Acidic conditions | [5] |
| Fluorescence Lifetime (Anionic form) | ~6.6 ns | Alkaline conditions | [5] |
| Fluorescence Lifetime (Zwitterionic form) | ~2.1 ns | Acidic conditions | [5] |
Visualizations
Signaling Pathway and Mechanism
Caption: pH sensing mechanism of immobilized this compound.
Experimental Workflow
Caption: General experimental workflow for monitoring intracellular pH.
Experimental Protocols
Protocol 1: Preparation of 9-ACA-Functionalized Silica for In Vitro pH Sensing
This protocol describes the immobilization of this compound on an amine-modified silica surface, rendering it pH-sensitive for in vitro applications.
Materials:
-
This compound (9-ACA)
-
Amine-modified porous silica
-
Anhydrous toluene
-
Methanol
-
pH buffers (ranging from pH 3 to 8)
-
Fluorescence lifetime spectrometer
Procedure:
-
Activation of Silica: Suspend the amine-modified porous silica in anhydrous toluene.
-
Covalent Bonding: Add this compound to the silica suspension. The reaction involves the formation of an imine bond between the aldehyde group of 9-ACA and the amine groups on the silica surface. Reflux the mixture under an inert atmosphere for 24 hours.
-
Washing: After the reaction, filter the functionalized silica and wash it extensively with toluene and then methanol to remove any unreacted 9-ACA.
-
Drying: Dry the 9-ACA-functionalized silica under vacuum.
-
pH-Dependent Fluorescence Measurement:
-
Disperse the functionalized silica in pH buffers of varying values (e.g., from pH 3 to 8).
-
Measure the fluorescence lifetime of the suspension using a fluorescence lifetime spectrometer.
-
Generate a calibration curve of fluorescence lifetime versus pH.
-
Protocol 2: General Protocol for Intracellular pH Measurement Using a Fluorescent Probe
This protocol provides a general framework for loading live cells with a fluorescent pH indicator and performing measurements. Note: As the use of soluble 9-ACA for intracellular pH has not been well-established, this protocol is a general guide and would require significant optimization and validation for 9-ACA. It is recommended to use a well-validated probe like BCECF-AM or a ratiometric dye for initial experiments.
Materials:
-
Fluorescent pH probe (e.g., BCECF-AM as a starting point)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Live cells cultured on glass-bottom dishes or imaging plates
-
Complete cell culture medium
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Live-cell imaging system (fluorescence microscope) with appropriate filters
-
(For calibration) Nigericin and high-potassium calibration buffers of known pH
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of the fluorescent probe in anhydrous DMSO. Store protected from light at -20°C.
-
Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging dish.
-
Loading Solution Preparation: Prepare a working solution of the probe in pre-warmed (37°C) serum-free culture medium or HBSS. The optimal concentration needs to be determined empirically but typically ranges from 1 to 10 µM.
-
Cell Loading: Remove the culture medium from the cells and replace it with the loading solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO2, protected from light. The optimal incubation time will vary with cell type and probe.
-
Washing: Gently remove the loading solution and wash the cells two to three times with pre-warmed complete culture medium or HBSS to remove extracellular dye.
-
Imaging: Add fresh, pre-warmed medium and image the cells using a fluorescence microscope equipped for live-cell imaging. Use the appropriate excitation and emission filters for the chosen probe.
-
Experimental Treatment: To monitor pH changes, acquire baseline fluorescence images before introducing the experimental treatment (e.g., a drug or a change in buffer). Continue imaging to record the dynamic changes in fluorescence.
-
In Situ Calibration (Optional but Recommended):
-
After the experiment, treat the cells with a high-potassium buffer containing the ionophore nigericin (e.g., 10 µM). This will equilibrate the intracellular and extracellular pH.
-
Sequentially perfuse the cells with calibration buffers of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) containing nigericin.
-
Record the fluorescence intensity (or ratio) at each pH value to generate a calibration curve.
-
Use this curve to convert the experimental fluorescence data into pHi values.
-
Troubleshooting
-
Weak Signal: Increase the probe concentration or incubation time. Ensure the microscope filter sets are optimal for the probe's spectral properties.
-
High Background: Reduce the probe concentration or ensure thorough washing after loading.
-
Signs of Cytotoxicity (e.g., cell rounding, detachment): Decrease the probe concentration and/or incubation time. Minimize exposure to excitation light. Perform a viability assay to determine the non-toxic concentration range.
-
Probe Compartmentalization: Some probes can accumulate in organelles over time. Image the cells promptly after loading.
Conclusion
This compound demonstrates interesting pH-sensitive properties, particularly when immobilized, making it a candidate for the development of novel pH-sensing materials. While its direct application as a soluble probe for monitoring intracellular pH in live cells is not yet established, the principles and protocols outlined here provide a foundation for further investigation. Researchers are encouraged to consider validated acridine derivatives, such as 9-acridinecarboxylic acid, for direct intracellular pH measurements or to use the provided general protocol as a starting point for the empirical validation of new probes like 9-ACA in live-cell imaging applications.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. Revolutionary sensor can measure pH inside living cells with unprecedented accuracy – Regional Centre of Advanced Technologies and Materials [rcptm.com]
- 3. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 9-Acridinecarboxaldehyde Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 9-Acridinecarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for this compound?
A common and effective method for synthesizing 9-substituted acridines, including this compound, is the Bernthsen reaction. This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a condensing agent like zinc chloride. Modern protocols often utilize microwave irradiation to significantly reduce reaction times from hours to minutes.
Q2: What are the expected yield and purity for this compound synthesis?
While yields can vary depending on the specific protocol and scale, microwave-assisted synthesis of related 9-substituted acridines has reported yields in the range of 70-79%. Following purification by methods such as recrystallization, a purity of approximately 98% or higher can be achieved.[1][2]
Q3: What are the typical physical properties and storage conditions for this compound?
This compound is a solid with a melting point between 144-149 °C.[3] For stability, it is recommended to store the compound at 2-8°C.[3]
Q4: What are the potential side products or impurities I should be aware of during synthesis and purification?
During the synthesis and subsequent handling, several impurities can form. In aqueous environments, this compound can undergo oxidation to form 9-acridinecarboxylic acid (ACA) and can also participate in a Cannizzaro-type reaction to yield both ACA and 9-acridinemethanol (ACM).[1][4] The parent compound, acridine, may also be observed as a degradation product, particularly under certain analytical conditions like mass spectrometry.[1]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | For microwave-assisted synthesis, ensure the reaction mixture reaches and maintains the target temperature (e.g., 200-210 °C). For conventional heating, extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Inefficient Condensing Agent | Use anhydrous zinc chloride and ensure it is of high purity. The molar ratio of the condensing agent to the reactants is crucial and may need optimization.[2] |
| Degradation of Product | This compound can degrade in the presence of light and air.[4] Work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light where possible. |
| Issues with Starting Materials | Verify the purity of the diarylamine and carboxylic acid starting materials. Impurities can interfere with the reaction. |
Product Impurity Issues
| Observed Impurity | Potential Cause | Recommended Purification/Prevention |
| 9-Acridinecarboxylic acid (ACA) | Oxidation of the aldehyde. This can occur during the reaction or workup, especially if exposed to air for extended periods.[1][4] | Minimize exposure to air during workup and purification. Purification can be achieved by column chromatography on silica gel or by recrystallization. |
| 9-Acridinemethanol (ACM) | Disproportionation (Cannizzaro-type reaction) in the presence of a base or in aqueous conditions.[1][4] | Maintain a neutral or slightly acidic pH during the workup. Avoid strong basic conditions. Column chromatography can separate the alcohol from the aldehyde. |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions (time, temperature, reactant ratios). Purify the crude product using silica gel column chromatography. |
| Acridine | Degradation of the product. | Gentle handling during workup and purification is recommended. Avoid overly harsh conditions. |
Experimental Protocols
Microwave-Assisted Synthesis of a 9-Substituted Acridine (Illustrative Example)
This protocol is adapted from the synthesis of 9-methylacridine and can be modified for this compound by using an appropriate carboxylic acid derivative.
Materials:
-
Diphenylamine
-
Acetic Acid (or a suitable formic acid equivalent for the aldehyde)
-
Anhydrous Zinc Chloride
-
Toluene
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine diphenylamine, acetic acid, and anhydrous zinc chloride in a molar ratio of 1:10:4.[2]
-
Place the vessel in a microwave reactor and irradiate at 200W until the reaction temperature reaches 200-210 °C. Maintain this temperature with intermittent irradiation for approximately 5 minutes.[2]
-
After cooling, dissolve the reaction mixture in a suitable solvent.
-
Purify the crude product by silica gel column chromatography using a mixture of toluene and ethyl acetate as the eluent.[2]
-
Collect the fractions containing the desired product and remove the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Data Summary
| Parameter | Value | Reference |
| Purity after Recrystallization | ~98% | [1] |
| Melting Point | 144-149 °C | [3] |
| Storage Temperature | 2-8 °C | [3] |
| Half-life in aqueous solution (dark, pH 7, 20°C) | 4.3 days | [4] |
| Reported Yield (for 9-methylacridine) | 70-79% | [2] |
Visual Guides
Troubleshooting Workflow for this compound Synthesis
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Potential Side Reactions of this compound
Caption: Common side products formed from this compound.
References
Technical Support Center: Optimizing 9-Acridinecarboxaldehyde for Cell Staining
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the use of 9-Acridinecarboxaldehyde in cell staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using this compound and related acridine dyes in fluorescence microscopy?
Acridine derivatives are versatile fluorescent dyes used for various cellular staining applications. Acridine Orange, a related compound, is a nucleic acid-selective and pH-sensitive dye.[1] It is cell-permeable and its fluorescence emission spectrum can depend on its concentration and how it binds to cellular components. For instance, when Acridine Orange intercalates into double-stranded DNA, it fluoresces green, while its binding to single-stranded DNA or RNA, or accumulation in acidic organelles like lysosomes, results in orange-to-red fluorescence.[1][2] This differential staining is useful for studying cellular processes such as apoptosis and autophagy.[1] this compound can be used as a fluorescent probe, and its aldehyde group allows for potential covalent labeling of cellular components.
Q2: What is a good starting concentration for this compound?
A typical starting working concentration for general acridine dyes in cell staining is between 1 to 10 µg/mL, prepared in a suitable buffer like PBS or HBSS.[3] However, the optimal concentration is highly dependent on the cell type, experimental conditions, and the specific application. It is crucial to perform a concentration titration to determine the best signal-to-noise ratio for your specific experiment.[3][4]
Q3: How long should I incubate the cells with the staining solution?
A general incubation time is between 15 to 30 minutes at 37°C, protected from light.[3] This timeframe may need optimization based on the specific cell line and experimental goals.
Q4: I am observing very weak or no fluorescent signal. What could be the cause?
Several factors can lead to a weak or absent signal:
-
Incorrect Microscope Settings: Ensure the excitation and emission filters on your microscope are correctly set for the spectral properties of this compound.[3]
-
Insufficient Dye Concentration: The staining solution concentration might be too low. It is recommended to perform a concentration titration to find the optimal level.[3][4]
-
Low Target Abundance: The cellular target for the dye may not be present in sufficient quantities.[5]
-
Photobleaching: Minimize exposure to the excitation light, use lower light intensity if possible, and consider using an anti-fade mounting medium for fixed samples.[3][6]
-
pH of Buffer: The fluorescence of some acridine derivatives is pH-sensitive.[3][7][8] Ensure your buffer pH is within the optimal range for the dye.
-
Cell Health and Fixation: For live-cell imaging, ensure cells are healthy. For fixed cells, the fixation or permeabilization method might interfere with staining.[1]
Q5: My images have very high background fluorescence. How can I reduce it?
High background can obscure the specific signal. Here are some ways to reduce it:
-
Excessive Dye Concentration: A common cause of high background is a dye concentration that is too high.[9] Reduce the concentration in your staining solution.
-
Inadequate Washing: Increase the number of washing steps after staining to thoroughly remove any unbound dye.[3][9]
-
Autofluorescence: Cells naturally fluoresce, which can contribute to background noise.[6] Always include an unstained control sample to assess the level of autofluorescence.[3][4]
-
Non-specific Binding: To reduce non-specific electrostatic interactions, you can try increasing the ionic strength of the washing buffer.[3]
Q6: Is this compound cytotoxic?
Many acridine derivatives can exhibit cytotoxicity, which is a critical consideration for live-cell imaging.[10][11][12] Cytotoxicity is concentration-dependent. For example, one study on a 9-aminoacridine derivative found an average IC50 value of 27.31 μM in PC3 cells.[10] If you are performing long-term live-cell imaging, it is essential to determine the cytotoxic threshold of this compound for your specific cell line to ensure that observed cellular changes are not due to dye-induced toxicity.
Troubleshooting Guide
This section addresses specific issues you might encounter during your staining protocol.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Incorrect excitation/emission filter set. | Verify that your microscope's filter sets match the spectral properties of this compound.[3] |
| Dye concentration is too low. | Prepare a fresh working solution and perform a concentration titration to find the optimal signal-to-noise ratio.[3][4] | |
| Photobleaching (signal fades rapidly). | Minimize light exposure time and intensity. Use an anti-fade mounting medium for fixed samples.[3][6] | |
| Suboptimal pH of the buffer. | Measure and adjust the pH of your experimental buffer, as acridine dye fluorescence can be pH-dependent.[3] | |
| High Background | Dye concentration is too high. | Reduce the working concentration of the dye.[3] |
| Insufficient washing after staining. | Increase the number and duration of wash steps to remove unbound dye.[3][9] | |
| Cellular Autofluorescence. | Image an unstained control sample to determine the baseline autofluorescence.[3][4] | |
| Non-specific binding. | Increase the ionic strength of the wash buffer to reduce electrostatic interactions.[3] | |
| Uneven or Patchy Staining | Inadequate permeabilization (for intracellular targets). | Optimize the permeabilization step to ensure the dye can access intracellular compartments.[9] |
| Uneven distribution of the staining solution. | Ensure cells are completely covered with the staining solution and mix gently during incubation.[9] | |
| Cell Death or Morphological Changes (Live-Cell Imaging) | Cytotoxicity from the dye. | Perform a dose-response experiment to determine the maximum non-toxic concentration for your cell line and experiment duration.[10] |
| Phototoxicity from imaging. | Reduce the intensity and duration of light exposure. |
Experimental Protocols
Protocol 1: Determining Optimal Staining Concentration
This protocol outlines the steps to identify the optimal concentration of this compound that provides the best signal-to-noise ratio.
-
Cell Seeding: Plate your cells on a suitable imaging dish, coverslip, or multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.[4]
-
Prepare Staining Solutions: Prepare a series of dilutions of this compound in your preferred imaging buffer (e.g., PBS or HBSS). A suggested range is 0.5 µM, 1 µM, 5 µM, and 10 µM.[4]
-
Cell Preparation:
-
Remove the culture medium from the cells.
-
Gently wash the cells twice with the imaging buffer.[3]
-
-
Staining:
-
Add the different concentrations of the staining solutions to the cells.
-
Incubate for 15-30 minutes at 37°C, ensuring protection from light.[3]
-
-
Washing:
-
Imaging:
-
Mount the coverslip on a slide if necessary.
-
Image the cells using a fluorescence microscope with consistent settings (e.g., laser power, exposure time, gain) for all concentrations.[4]
-
-
Analysis:
-
Measure the mean fluorescence intensity of the stained structures and a background region for each concentration.
-
Compare the signal intensity and background fluorescence across all concentrations to determine which provides the best signal-to-noise ratio.[4]
-
Data Presentation
Table 1: General Staining Parameters
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µg/mL | Must be optimized for each cell type and application through titration.[3] |
| Incubation Time | 15 - 30 minutes | Protect from light during incubation.[3] |
| Incubation Temperature | 37°C | Standard for live cells. |
| Washing Steps | 2 - 3 times | Crucial for reducing background signal.[3] |
Table 2: Example Cytotoxicity Data for an Acridine Derivative
| Cell Line | Compound | IC50 Value | Reference |
| PC3 (Prostate Cancer) | 9-Aminoacridine derivative | 27.31 µM (average) | [10] |
| CCRF-CEM (Leukemia) | 9-Anilinoacridine derivative | 1.3 nM | [11] |
| Lewis Lung Carcinoma | AC (Acridine-4-carboxamide) | Higher activity at 3-6 µM | [12] |
| Note: This table provides examples of cytotoxicity for related acridine compounds to highlight the importance of assessing this parameter. The cytotoxicity of this compound must be determined experimentally for the specific cell line in use. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. biotium.com [biotium.com]
- 7. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selectivity of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide towards Lewis lung carcinoma and human tumour cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 9-Acridinecarboxaldehyde in aqueous and buffered solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9-Acridinecarboxaldehyde (ACL) in aqueous and buffered solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is moderately stable in aqueous solutions in the dark but is highly unstable when exposed to light. In a neutral aqueous solution (pH 7.0) at 20°C and protected from light, it degrades with a half-life of approximately 4.3 days.[1][2][3] However, when exposed to sunlight, its lifetime is drastically reduced to a range of 5-10 minutes.[1][2][3] For experiments requiring high stability, acetonitrile is a recommended solvent as the compound is practically photostable in it.[1][2][3]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is influenced by pH, particularly its photostability. The compound has a pKa of 4.38 for its protonated form (ACLH+).[1][2][3] In solutions with a pH significantly below this pKa, the quantum yield of photolysis is twice as high as in solutions with a pH above the pKa, indicating faster degradation under acidic conditions upon light exposure.[1][2][3] While the fluorescence lifetime of dissolved this compound is not sensitive to pH, its degradation rate is.[4][5]
Q3: What are the degradation products of this compound in aqueous solutions?
A3: The degradation products depend on the conditions (dark vs. light exposure) and concentration.
-
In the dark at pH 7.0, the main degradation product is 9-acridinecarboxylic acid (ACA), with 9-acridinemethanol (ACM) as a minor product.[1][2][3]
-
Under photolytic conditions (light exposure) , the product profile is concentration-dependent. At low concentrations, acridine (ACR) is the primary product (nearly 100% yield).[1][3] As the concentration of this compound increases, the yield of acridine decreases, and the formation of 9-acridinecarboxylic acid (ACA) increases.[1][3] 9(10H)-Acridinone and 9-acridinemethanol (ACM) are consistently observed as minor photolysis products (yields <2%).[1][2][3]
Q4: Are there any specific handling and storage recommendations for this compound solutions?
A4: Yes. Given its light sensitivity, all solutions containing this compound should be prepared fresh and protected from light using amber vials or by covering the container with aluminum foil.[1][3][6] For short-term storage, refrigeration in the dark is advisable. For longer-term storage, consider preparing stock solutions in a stable solvent like acetonitrile and storing them at low temperatures.[1][3] Always work with solutions under subdued lighting conditions.
Troubleshooting Guide
Problem: My this compound solution is showing a rapid loss of purity/concentration.
-
Possible Cause 1: Light Exposure. The most common cause of degradation is exposure to ambient or UV light. The compound has a photolytic lifetime of only 5-10 minutes in sunlight.[1][3]
-
Solution: Ensure all work is conducted in a light-protected environment. Use amber glassware, wrap containers in foil, and minimize exposure to room light. Prepare solutions immediately before use if possible.
-
-
Possible Cause 2: pH of the Medium. If the aqueous buffer is acidic (pH < 4.38), photolytic degradation will be accelerated.[1][3]
-
Solution: If the experimental conditions permit, maintain the pH of the solution above 4.38. If acidic conditions are necessary, extreme care must be taken to protect the solution from light.
-
-
Possible Cause 3: Dark Degradation. Even in the absence of light, the compound will degrade in aqueous neutral solutions, albeit at a much slower rate (lifetime of 4.3 days at 20°C).[1][2][3]
Problem: I am observing broad or inconsistent peaks during HPLC analysis.
-
Possible Cause: Hydrate Formation. In aqueous solutions, this compound can form a hydrate (ACH). The equilibrium between the aldehyde and its hydrate can be disturbed by changes in temperature, pH, and solvent composition during the analytical run, leading to broad or distorted chromatographic peaks.[7]
-
Solution: Optimize HPLC conditions to favor one form or to achieve rapid equilibration. This may involve adjusting the column temperature (e.g., to 40°C) and the mobile phase composition.[7] A post-column addition of formic acid has also been used to improve signal intensity for related compounds.[7]
-
Data Presentation
Table 1: Stability and Physicochemical Properties of this compound
| Parameter | Value | Conditions / Notes | Reference |
| Dark Reaction Lifetime (τ) | 4.3 days | T = 20 °C, pH = 7.0, air-saturated aqueous solution | [1][2][3] |
| Sunlight Photolysis Lifetime (τ) | 5 - 10 minutes | Measurement on Sept 5, 2017 | [1][2][3] |
| pKa | 4.38 ± 0.04 | For the protonated base, ACLH+ | [1][2][3] |
| Photolysis Quantum Yield (Φ) | 0.015 ± 0.003 mol/mol | Aqueous solution, pH > pKa | [1][2][3] |
| Photolysis Quantum Yield (Φ) | 0.029 mol/mol | Aqueous solution, pH ≪ pKa | [1][2][3] |
| Recommended Stable Solvent | Acetonitrile | Found to be practically photostable | [1][2][3] |
Experimental Protocols
Protocol: Assessment of this compound Stability by LC-MS/MS
This protocol outlines a general method for monitoring the degradation of this compound in a buffered solution.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare the desired aqueous buffer (e.g., phosphate buffer, pH 7.0).
-
Spike the buffer with the stock solution to achieve the desired starting concentration (e.g., 5 µM). Ensure this is done under subdued light.
-
Divide the final solution into two sets of amber HPLC vials: one for dark stability testing and one for photostability testing.
-
-
Sample Incubation:
-
Dark Stability: Store one set of vials in a temperature-controlled environment (e.g., a 20°C incubator or oven) completely protected from light.
-
Photostability: Expose the second set of vials to a controlled light source (e.g., a photostability chamber or natural sunlight for a defined period).
-
-
Time-Point Analysis:
-
At designated time points (e.g., t=0, 2, 4, 8, 24, 48 hours for dark stability; t=0, 1, 2, 5, 10 minutes for photostability), remove a vial from each set.
-
Immediately analyze the sample using LC-MS/MS to prevent further degradation.
-
-
LC-MS/MS Conditions (Example):
-
HPLC System: Agilent 1200 series or equivalent.[7]
-
Column: Macherey Nagel 125/3.0 Nucleodur C18 PAH 3 µm or similar.[7]
-
Mobile Phase: Isocratic, e.g., 40% 1 mM ammonium acetate / 60% acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5 µL.[7]
-
MS System: Agilent 6430 Triple Quadrupole or equivalent.[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
Source Parameters: Gas Temp 350°C, Gas Flow 10 L/min, Nebulizer 35 psi, Capillary Voltage 4000 V.[7]
-
MRM Transitions: Monitor specific precursor-product ion transitions for this compound and its expected degradation products (ACA, ACM, ACR).
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound against time for both dark and light conditions.
-
Calculate the degradation rate and lifetime from the resulting curves.
-
Identify and quantify degradation products by comparing their retention times and mass transitions with authentic standards.
-
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Photochemistry of this compound in aqueous media. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Photochemistry of this compound in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
minimizing background fluorescence in 9-Acridinecarboxaldehyde imaging
Welcome to the technical support center for 9-Acridinecarboxaldehyde (9-ACA) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you minimize background fluorescence and obtain high-quality images.
Frequently Asked Questions (FAQs)
Q1: What is this compound (9-ACA) and what is its primary application in cellular imaging?
A1: this compound (9-ACA) is a fluorescent dye belonging to the acridine family. Due to its chemical nature as a weak base, it can freely permeate cell membranes in its neutral state. Upon entering acidic cellular compartments, such as lysosomes and autolysosomes (with a pH of approximately 4.5-5.0), it becomes protonated and trapped, leading to its accumulation. This "ion-trapping" mechanism makes 9-ACA a valuable probe for visualizing and studying acidic organelles. A key application is in the monitoring of autophagy, a cellular process that involves the degradation of cellular components within lysosomes.
Q2: What are the optimal excitation and emission wavelengths for 9-ACA?
A2: While specific spectral data for 9-ACA can vary slightly depending on the solvent and binding state, its spectral properties are similar to other acridine derivatives. For imaging, it is generally recommended to use an excitation wavelength around 358-400 nm and collect emission in the blue-green range of the spectrum, typically around 430-460 nm. However, it is always best to determine the optimal settings empirically on your specific imaging system.
Q3: How does pH affect the fluorescence of 9-ACA?
A3: The fluorescence of 9-ACA is highly dependent on pH. The pKa of 9-ACA is approximately 4.38.[1] At a pH below its pKa, the molecule is protonated, which leads to a higher fluorescence quantum yield.[1] Therefore, 9-ACA will fluoresce more brightly in the acidic environment of lysosomes compared to the neutral pH of the cytoplasm. This pH sensitivity is the basis of its utility in imaging acidic organelles.
Q4: Is 9-ACA photostable?
A4: 9-ACA can be susceptible to photobleaching, especially with prolonged exposure to excitation light. It has been noted to have a short lifetime in sunlight, in the range of 5-10 minutes.[1] It is crucial to minimize light exposure during imaging to prevent signal loss. The use of antifade mounting media for fixed-cell imaging is highly recommended.
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background can obscure your signal of interest. Here are common causes and solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence | Cellular Autofluorescence: Some cell types naturally fluoresce. Image an unstained control sample to determine the level of autofluorescence. If it is significant, consider using a different cell line or employing spectral unmixing if your imaging software supports it. Fixative-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence. Use fresh, high-quality fixative solutions. Consider using a non-aldehyde fixative like methanol, but be aware that this can affect antigenicity if performing co-staining. |
| Non-Specific Binding | Excess Dye Concentration: Using too high a concentration of 9-ACA can lead to non-specific binding to cellular components. Perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio. A typical starting range for acridine dyes is 1-10 µM. Insufficient Washing: Inadequate washing after staining will leave unbound dye in the sample. Increase the number and duration of wash steps with an appropriate buffer like Phosphate-Buffered Saline (PBS). |
| Contaminated Reagents | Impure Dye: Ensure you are using a high-purity grade of 9-ACA. Impurities can be fluorescent and contribute to background. Contaminated Buffers or Media: Use fresh, sterile buffers and media for all steps of your experiment. |
Problem 2: Weak or No Signal
A faint or absent signal can be due to several factors related to the probe, the sample, or the imaging setup.
| Possible Cause | Recommended Solution |
| Suboptimal pH | Incorrect Buffer pH: The fluorescence of 9-ACA is optimal in acidic environments. Ensure your imaging buffer for live cells or mounting medium for fixed cells has a pH that supports fluorescence. For lysosomal staining, the acidic environment of the organelle itself is key. If studying lysosomal alkalinization, a decrease in signal is expected. |
| Low Dye Concentration or Short Incubation | Insufficient Staining: The concentration of 9-ACA may be too low, or the incubation time too short. Optimize both by performing a titration. For live cells, a typical starting point is 1-10 µM for 15-30 minutes. |
| Photobleaching | Excessive Light Exposure: Minimize the exposure of your sample to the excitation light. Use the lowest laser power and shortest exposure time necessary to obtain a good image. For fixed cells, use a mounting medium containing an antifade reagent. |
| Incorrect Microscope Settings | Mismatched Filters: Ensure that your microscope's excitation and emission filters are appropriate for the spectral properties of 9-ACA. |
Problem 3: Imaging Artifacts
Artifacts can lead to misinterpretation of your data. Here are some common issues and how to address them.
| Possible Cause | Recommended Solution |
| Dye Precipitation | Insoluble Dye: 9-ACA may precipitate if not fully dissolved or if the concentration is too high in aqueous buffers. Ensure the dye is completely dissolved in the stock solvent (e.g., DMSO) before diluting it into your working solution. Filter the working solution before use if you observe precipitates. |
| Uneven Staining | Cell Clumping or Overgrowth: Uneven cell density can result in patchy staining. Ensure you have a single-cell suspension and an even distribution of cells on your imaging dish or slide. Avoid letting cells become over-confluent. |
| Signal from Dead Cells | Compromised Membrane Integrity: Dead or dying cells can show aberrant staining patterns. Use a viability dye to distinguish live from dead cells and exclude the latter from your analysis. |
Experimental Protocols
The following are generalized protocols for using 9-ACA, based on established methods for similar acridine dyes. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Live-Cell Imaging of Acidic Organelles
This protocol is for the general staining of acidic organelles like lysosomes in living cells.
Materials:
-
This compound (9-ACA)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging dish or chamber slide
-
Cultured cells
Protocol:
-
Cell Seeding: Plate cells on a live-cell imaging dish and culture until they reach the desired confluency (typically 50-70%).
-
Prepare Staining Solution: Prepare a 1 mM stock solution of 9-ACA in high-quality DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A good starting range for optimization is 1-10 µM.
-
Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the 9-ACA staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the staining solution and gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells and proceed with fluorescence microscopy immediately.
Fixed-Cell Staining
This protocol is for staining acidic organelles in fixed cells.
Materials:
-
This compound (9-ACA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with antifade reagent
-
Glass slides and coverslips
-
Cultured cells
Protocol:
-
Cell Culture: Culture cells on sterile glass coverslips to the desired confluency.
-
Fixation: Wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Prepare a working solution of 9-ACA in PBS (e.g., 1-10 µM). Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Workflow for Monitoring Autophagy with 9-ACA
Autophagy is a cellular degradation process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes. Since 9-ACA accumulates and fluoresces in these acidic autolysosomes, it can be used to monitor autophagic flux.
Caption: Workflow for a 9-ACA-based autophagy assay.
Ion-Trapping Mechanism of 9-ACA
The utility of 9-ACA for imaging acidic organelles is based on its ability to become trapped in these low-pH environments.
Caption: Ion-trapping mechanism of 9-ACA in acidic lysosomes.
References
Technical Support Center: 9-Acridinecarboxaldehyde Derivatives Solubility
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 9-Acridinecarboxaldehyde and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous solutions. What are the initial steps I should take?
A1: Poor aqueous solubility is a common characteristic of the acridine scaffold due to its large, hydrophobic, and non-polar nature.[1] The initial steps to address this issue involve:
-
Solvent Screening: Test the solubility in a range of common organic solvents to find a suitable solvent for preparing a stock solution. High solubility is often observed in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1]
-
pH Adjustment: The solubility of acridine derivatives can be pH-dependent. For basic derivatives, decreasing the pH of the aqueous buffer may enhance solubility.
-
Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help overcome the crystal lattice energy and facilitate dissolution. However, it is crucial to ensure the compound's stability at elevated temperatures.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of a this compound derivative into an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." The organic solvent in the stock solution is miscible with the aqueous buffer, but the compound itself is not soluble in the final mixed solvent system. To mitigate this:
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a certain percentage of a water-miscible organic solvent (co-solvent) like ethanol or DMSO.[2] This maintains the compound's solubility in the final solution.
-
Optimize the Dilution Process: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.
-
Incorporate Solubilizing Agents: Consider adding solubilizing agents like cyclodextrins to the aqueous buffer before adding the compound's stock solution.[3]
Q3: What are the most effective methods to significantly enhance the aqueous solubility of this compound derivatives for in vitro or in vivo studies?
A3: For a significant and stable increase in aqueous solubility, several formulation strategies can be employed:
-
Co-solvency: This technique involves using a mixture of water and a water-miscible organic solvent in which the drug is more soluble.[2]
-
Solid Dispersion: This involves dispersing the drug in an inert carrier matrix at the solid-state.[4] This can be achieved by methods like solvent evaporation or freeze-drying.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic cavity, forming a complex that is more water-soluble.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the initial solvent. | The chosen solvent has low solubilizing power for the specific derivative. | - Try a stronger polar aprotic solvent like DMSO or DMF. - Gently warm the solution or use a sonicator. - If the compound is a salt, try dissolving it in water first. |
| Precipitation occurs upon storage of the solution. | The solution is supersaturated and thermodynamically unstable. | - Prepare a fresh solution before each experiment. - Store the solution at a slightly elevated temperature if the compound is stable. - Filter the solution through a 0.22 µm filter to remove any undissolved microparticles that can act as nucleation sites. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Ensure the compound is fully dissolved before use. - Use a solubility-enhancing formulation (co-solvent, cyclodextrin, etc.) to maintain a stable solution. - Visually inspect for any precipitation before adding to the assay. |
| Difficulty in preparing a concentrated stock solution. | The intrinsic solubility of the compound is low even in organic solvents. | - Use a small volume of a high-solubility solvent like DMSO to prepare the initial stock. - Consider synthesizing a more soluble salt form of the derivative. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and a related derivative. It is important to note that the solubility of derivatives can vary significantly based on their substituents.
| Compound | Solvent | Solubility (mg/mL) | Reference |
| This compound | Water (pH 7) | ~0.008 (estimated) | [6] |
| Acridine Orange | Dimethyl sulfoxide (DMSO) | 20 | [1] |
| Dimethyl formamide (DMF) | 2 | [1] | |
| Ethanol | 0.3 | [1] | |
| PBS (pH 7.2) | 1 | [1] |
Note: The solubility of this compound in water is an estimate from the provided literature. Researchers should experimentally determine the solubility of their specific derivatives.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To prepare a clear, stable aqueous solution of a poorly soluble this compound derivative for in vitro testing.
Materials:
-
This compound derivative
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (or other suitable co-solvent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming.
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of PBS solutions containing varying percentages of ethanol (e.g., 5%, 10%, 20% v/v).
-
Dilution and Observation: Add a small aliquot of the DMSO stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of the compound. Add the stock solution dropwise while continuously vortexing the buffer mixture.
-
Assess Solubility: Visually inspect the solutions for any signs of precipitation or cloudiness immediately after preparation and after a set period (e.g., 1 hour, 24 hours) at room temperature and/or 37°C.
-
Select Optimal Co-solvent Concentration: The lowest percentage of co-solvent that maintains a clear solution at the desired final concentration should be selected for subsequent experiments.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and apparent solubility of a this compound derivative by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone (PVP) or other suitable polymer
-
A common volatile solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Dissolution: Dissolve the this compound derivative and the chosen polymer (e.g., in a 1:5 drug-to-polymer weight ratio) in the selected solvent in a round-bottom flask.[4]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature to form a thin film on the flask wall.
-
Drying: Further dry the solid film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties in comparison to the pure drug.
Protocol 3: Inclusion Complexation with Cyclodextrins by Kneading Method
Objective: To enhance the aqueous solubility of a this compound derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound derivative
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Mixing: Place the this compound derivative and the cyclodextrin (e.g., in a 1:2 molar ratio) in a mortar.[3]
-
Kneading: Add a small amount of a water-ethanol mixture to the powder and knead the mixture thoroughly for a specified time (e.g., 60 minutes) to form a homogeneous paste.[3]
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Grinding: Grind the dried complex into a fine powder.
-
Solubility Assessment: The solubility of the prepared inclusion complex in water or buffer can then be determined and compared to that of the free drug.
Signaling Pathway Diagrams
This compound derivatives have been shown to exert their biological effects through various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways that may be modulated by these compounds.
p53 Signaling Pathway Activation
Certain acridine derivatives can activate the p53 tumor suppressor pathway by stabilizing the p53 protein, leading to the transcription of target genes that induce apoptosis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. ijrpc.com [ijrpc.com]
- 5. oatext.com [oatext.com]
- 6. rsc.org [rsc.org]
- 7. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and removing byproducts from 9-Acridinecarboxaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Acridinecarboxaldehyde and its derivatives. The following information is designed to help you identify and remove common byproducts from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: Depending on the reaction conditions, several byproducts can form. In reactions conducted in the dark in aqueous media, the main byproducts are 9-acridinecarboxylic acid (ACA) and 9-acridinemethanol (ACM).[1] Photochemical reactions can lead to the formation of acridine (ACR), 9(10H)-Acridinone, and ACM.[1]
Q2: How can I monitor the progress of my reaction and identify the formation of byproducts?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring your reaction's progress.[2] By co-spotting your reaction mixture with the starting material, you can visualize the consumption of the reactant and the formation of new products and byproducts. It is advisable to use a solvent system that provides good separation between your starting material, desired product, and potential byproducts. A common mobile phase for acridine derivatives is a mixture of hexane and ethyl acetate.[3]
Q3: My desired this compound derivative is proving difficult to purify. What are some general strategies I can employ?
A3: Purification of acridine derivatives can be challenging due to their planar structure, which can lead to strong intermolecular interactions. Common purification techniques include recrystallization, column chromatography, and acid-base extraction. The choice of method will depend on the specific properties of your target compound and the impurities present.
Troubleshooting Guides: Byproduct Removal
This section provides detailed protocols for removing specific byproducts from your reaction mixture.
Issue 1: Presence of 9-Acridinecarboxylic Acid (ACA) Impurity
The formation of the acidic byproduct, 9-acridinecarboxylic acid (ACA), is common. Its removal can be effectively achieved through an acid-base extraction.
Experimental Protocol: Acid-Base Extraction to Remove ACA
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic solution will react with the acidic ACA, converting it into its water-soluble carboxylate salt.[4][5][6]
-
Layer Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate fully. The aqueous layer, containing the sodium salt of ACA, can be drained and discarded.
-
Repeat: Repeat the base wash one or two more times to ensure complete removal of the acidic byproduct.
-
Water Wash: Wash the organic layer with water to remove any residual base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product, free of ACA.
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions. |
| Product Precipitation | The product may be partially soluble in the aqueous base. | Use a weaker base like sodium bicarbonate instead of sodium hydroxide. Perform the extraction quickly and at a lower temperature. |
| Incomplete ACA Removal | Insufficient amount of base or not enough washes. | Increase the volume of the basic solution or the number of washes. Check the pH of the aqueous layer to ensure it is basic. |
Issue 2: Presence of Neutral Byproducts (ACM, ACR, 9(10H)-Acridinone)
Neutral byproducts such as 9-acridinemethanol (ACM), acridine (ACR), and 9(10H)-Acridinone often have polarities similar to the desired product, making their separation more challenging. Column chromatography and recrystallization are the most effective methods for their removal.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of acridine derivatives.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent ratio should be determined by TLC to achieve good separation between the desired product and the byproducts.
-
Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A gradual increase in polarity (gradient elution) often provides better separation than a constant polarity (isocratic elution). |
| Peak Tailing | Interaction of the basic acridine nitrogen with acidic silanol groups on the silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to improve the peak shape. |
| Compound Cracks on Column | The compound may be unstable on silica gel. | Minimize the time the compound spends on the column by using flash chromatography. Alternatively, a less acidic stationary phase like alumina can be used. |
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for acridines include ethanol, ethyl acetate, and mixtures like hexane/acetone.[7]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated. | Use a lower boiling point solvent or a solvent pair. Ensure the solution is not overly concentrated. |
| No Crystal Formation | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until clear and allow to cool slowly. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Data Presentation
Table 1: Common Byproducts and Recommended Purification Methods
| Byproduct | Chemical Structure | Common Formation Condition | Recommended Primary Purification Method |
| 9-Acridinecarboxylic Acid (ACA) | Carboxylic Acid | Dark reactions in aqueous media | Acid-Base Extraction |
| 9-Acridinemethanol (ACM) | Alcohol | Dark and photolytic reactions | Column Chromatography or Recrystallization |
| Acridine (ACR) | Aromatic Heterocycle | Photolytic reactions | Column Chromatography or Recrystallization |
| 9(10H)-Acridinone | Ketone | Photolytic reactions | Column Chromatography or Recrystallization |
Visualizations
Caption: Workflow for identifying and selecting a method to remove byproducts.
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. irp.cdn-website.com [irp.cdn-website.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Enhancing the Quantum Yield of 9-Acridinecarboxaldehyde Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 9-Acridinecarboxaldehyde (9-ACA) probes. Our goal is to help you optimize your experimental protocols and improve the quantum yield of your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected quantum yield of this compound and what factors primarily influence it?
The fluorescence quantum yield of this compound (9-ACA) is highly sensitive to its environment. Key factors that influence its quantum yield include the solvent, pH, and concentration of the probe. In aqueous solutions at pH greater than its pKa (approximately 4.38), the quantum yield is relatively low, around 0.015.[1] However, under acidic conditions (pH << pKa), the quantum yield can double to approximately 0.029.[1] The choice of solvent also has a significant impact; for instance, acetonitrile has been shown to render 9-ACA practically photostable, which can be beneficial for quantum yield.[1]
Q2: How does the solvent polarity affect the fluorescence of 9-ACA probes?
Solvent polarity can significantly alter the fluorescence emission of 9-ACA probes. For some derivatives of this compound, increasing solvent polarity can lead to a substantial increase in fluorescence quantum yield. For example, one study showed that for a specific derivative, the quantum yield increased from 0.5% to 35.6% as solvent polarity increased. This is often accompanied by a red-shift in the emission wavelength. Therefore, selecting a solvent with the appropriate polarity is a critical step in optimizing your experiment.
Q3: What are the common causes of fluorescence quenching with this compound probes?
Fluorescence quenching of 9-ACA can occur through several mechanisms:
-
Self-quenching: At high concentrations, 9-ACA molecules can aggregate, leading to a decrease in fluorescence intensity.
-
Collisional (Dynamic) Quenching: This happens when an excited 9-ACA molecule collides with another molecule (a quencher) in the solution, resulting in non-radiative deactivation. Molecular oxygen is a common collisional quencher.
-
Static Quenching: 9-ACA can form a non-fluorescent complex with other molecules in the ground state.
Q4: Is this compound photostable?
No, this compound is known to be photolabile.[1] Upon exposure to light, it can undergo photolysis, leading to the formation of various photoproducts, including 9-acridinecarboxylic acid (ACA) and 9-acridinemethanol (ACM).[1] This photobleaching can lead to a decrease in the fluorescence signal over time. In sunlight, the lifetime of 9-ACA can be as short as 5-10 minutes.[1]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with 9-ACA probes.
Issue 1: Weak or No Fluorescence Signal
A faint or absent fluorescence signal is a common issue. The following troubleshooting workflow can help you identify and resolve the problem.
Caption: Troubleshooting workflow for a weak or absent fluorescence signal.
Detailed Steps:
| Potential Cause | Troubleshooting Step |
| Probe Degradation | Ensure the 9-ACA probe has been stored correctly (protected from light, at the recommended temperature) and is within its expiration date. Prepare fresh solutions as 9-ACA can degrade in solution over time.[1] |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for 9-ACA. Use appropriate filters to maximize signal collection and minimize background. Increase the detector gain or exposure time, but be cautious of increasing noise. |
| Suboptimal Staining Protocol | Review your staining protocol. Ensure the probe concentration, incubation time, and temperature are appropriate for your sample. For cellular imaging, ensure proper cell fixation and permeabilization if targeting intracellular components. |
| Unfavorable Environment | The quantum yield of 9-ACA is highly dependent on the solvent and pH.[1] Consider if the solvent polarity is optimal. If possible, adjust the pH to be more acidic, as this can increase the quantum yield.[1] |
| Fluorescence Quenching | Identify and remove potential quenching agents from your buffer or medium. Common quenchers include molecular oxygen and halide ions. |
Issue 2: High Background Fluorescence
High background can obscure your specific signal. Use the following guide to minimize background fluorescence.
Caption: Logical flow for troubleshooting high background fluorescence.
Detailed Steps:
| Potential Cause | Troubleshooting Step |
| Excess Probe Concentration | High concentrations of 9-ACA can lead to non-specific binding and increased background. Perform a concentration titration to find the optimal balance between signal and background. |
| Inadequate Washing | Increase the number and/or duration of washing steps after probe incubation to remove unbound 9-ACA molecules. |
| Autofluorescence | Biological samples often exhibit autofluorescence. Image an unstained control sample to determine the level of autofluorescence. If significant, consider using spectral unmixing techniques or a fluorophore with a different emission spectrum if possible. |
| Non-specific Binding | For cellular applications, use a blocking buffer (e.g., BSA) before adding the probe to reduce non-specific binding to cellular components. |
| Instrument Settings | High detector gain or long exposure times can amplify background noise. Reduce these settings to the minimum required for adequate signal detection. |
Issue 3: Photobleaching
The fluorescence signal decreases over time during imaging due to photobleaching.
Caption: Strategies to mitigate photobleaching of 9-ACA probes.
Detailed Steps:
| Mitigation Strategy | Implementation |
| Reduce Light Exposure | Minimize the duration and intensity of the excitation light. Use neutral density filters to attenuate the light source. Only expose the sample to light when actively acquiring an image. |
| Use Antifade Reagents | For fixed samples, use a mounting medium containing an antifade reagent to reduce photobleaching. |
| Optimize Imaging | Acquire images as quickly as possible. Use a more sensitive detector to reduce the required exposure time. |
| Choose a Photostable Environment | If your experimental design allows, consider using acetonitrile as the solvent, as 9-ACA is practically photostable in it.[1] |
| Monitor for Photoproducts | Be aware that photobleaching of 9-ACA can lead to the formation of fluorescent photoproducts which might interfere with your measurements. If you observe unexpected spectral changes, photoproduct formation may be the cause. |
Data Presentation
Table 1: Effect of Solvent on the Quantum Yield of this compound
| Solvent | Relative Quantum Yield (Compared to Water) | Photostability | Reference |
| Water (pH > pKa) | 1.0 | Low | [1] |
| Methanol | Slightly Lower | Moderate | [1] |
| Isopropanol | Slightly Lower | Moderate | [1] |
| Acetone | ~20 times lower | Low | [1] |
| Acetonitrile | - | Practically Photostable | [1] |
Table 2: Effect of pH on the Quantum Yield of this compound in Aqueous Solution
| pH Condition | Quantum Yield (Φ) | Reference |
| pH > pKa (4.38) | 0.015 ± 0.003 | [1] |
| pH << pKa (4.38) | 0.029 | [1] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with a this compound-based Probe
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope
Procedure:
-
Prepare Working Solution: Dilute the 9-ACA probe stock solution in pre-warmed serum-free medium or PBS to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Preparation: Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Staining: Add the pre-warmed probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., complete culture medium without phenol red) to the cells. Image immediately using a fluorescence microscope with the appropriate filter sets for 9-ACA.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a 9-ACA probe using a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound probe solution
-
Quantum yield standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Prepare a series of dilute solutions of both the 9-ACA probe and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorbance spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the 9-ACA probe and the standard.
-
Calculate the slope of the linear fit for each plot.
-
Calculate the quantum yield of the 9-ACA probe (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample / n_std)²
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).
-
References
selecting appropriate filters for 9-Acridinecarboxaldehyde fluorescence microscopy
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of filters and troubleshooting for fluorescence microscopy experiments using 9-Acridinecarboxaldehyde (9-ACA).
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: While a definitive, publicly available spectrum for this compound is not consistently reported, experimental data for 9-ACA and its derivatives suggest an excitation maximum in the blue light region and an emission maximum in the green light region. One study involving an immobilized form of 9-ACA utilized an excitation wavelength of 380 nm and collected emission using a 45 nm filter centered at 452 nm.[1] Another derivative of 9-ACA exhibited a fluorescence intensity peak at 430 nm.[2] Based on this and data from structurally similar acridine dyes like Acridine Orange (excitation ~490 nm, emission ~520 nm), a standard blue excitation filter and a green emission filter are recommended.
Q2: Which standard fluorescence filter set should I use for this compound?
A2: A standard DAPI (4',6-diamidino-2-phenylindole) or a general-purpose blue-green filter set is a suitable starting point. A filter set with an excitation filter around 380-450 nm and an emission filter around 450-530 nm should provide a good signal.
Q3: I am observing very weak or no fluorescence signal. What could be the issue?
A3: Several factors could contribute to a weak or absent signal:
-
Incorrect Filter Set: Ensure your filter set is appropriate for blue excitation and green emission.
-
Photobleaching: this compound is susceptible to photobleaching, which is the irreversible fading of the fluorescent signal upon exposure to light.[3] Minimize exposure to the excitation light.
-
Low Quantum Yield: The fluorescence quantum yield of 9-ACA can be low in certain aqueous environments.[3]
-
pH of the Medium: The fluorescence of acridine derivatives can be pH-sensitive.[1][4] Ensure the pH of your mounting medium is optimal for 9-ACA fluorescence.
-
Sample Preparation: Inadequate staining or issues with the mounting medium can lead to a poor signal.
Q4: My images have high background fluorescence. How can I reduce it?
A4: High background can be caused by autofluorescence from the sample or non-specific binding of the fluorophore.
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, particularly in the blue-green region. You can minimize this by using a narrower bandpass emission filter or by employing spectral unmixing techniques if your imaging system supports it.
-
Non-specific Staining: Ensure your staining protocol includes adequate washing steps to remove unbound this compound.
Q5: What is photobleaching and how can I minimize it for this compound?
A5: Photobleaching is the light-induced, irreversible destruction of a fluorophore, leading to a loss of signal.[3] Acridine dyes are known to be susceptible to this. To minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible light intensity from your microscope's light source.
-
Minimize Exposure Time: Keep the shutter closed when not actively observing or acquiring images.
-
Use Antifade Reagents: Mount your samples in a medium containing an antifade reagent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Incorrect filter set | Use a filter set with an excitation filter in the range of 380-450 nm and an emission filter in the range of 450-530 nm. |
| Photobleaching | Minimize light exposure, use lower excitation power, and employ an antifade mounting medium. | |
| Low fluorophore concentration | Optimize the staining protocol to ensure adequate labeling of the target. | |
| pH sensitivity | Check and adjust the pH of the sample medium to be within the optimal range for 9-ACA fluorescence. | |
| High Background | Autofluorescence | Use a narrower bandpass emission filter. Acquire an unstained control to assess the level of autofluorescence. |
| Non-specific staining | Include thorough washing steps in your staining protocol. Consider using a blocking agent if applicable. | |
| Contaminated optics | Clean the microscope objectives and other optical components. | |
| Rapid Fading of Signal | Photobleaching | Reduce excitation light intensity and exposure time. Use an antifade reagent. |
| Blurry or Out-of-Focus Image | Incorrect coverslip thickness | Use #1.5 coverslips (0.17 mm thickness) for which most objectives are corrected. |
| Improper mounting | Ensure the mounting medium is evenly distributed and free of air bubbles. |
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound based on available literature. Please note that the exact values can vary depending on the solvent and local environment.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~380 - 450 nm (estimated) | [1] |
| Emission Maximum (λem) | ~430 - 530 nm (estimated) | [1][2] |
| Quantum Yield (Φf) | 0.015 ± 0.003 (in aqueous solution, pH > pKa) | [3] |
| Photobleaching | Susceptible, especially in the presence of oxygen. | [3] |
Experimental Protocols
General Protocol for Staining Cells with this compound
This protocol provides a general guideline for staining fixed cells. Optimization may be required for specific cell types and applications.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound staining solution (concentration to be optimized, e.g., 1-10 µM in PBS or an appropriate buffer)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Incubate the cells with the this compound staining solution for a predetermined optimal time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with a suitable blue excitation filter and a green emission filter.
-
Use the lowest possible excitation light intensity and exposure time to minimize photobleaching.
-
Visualizations
Caption: Workflow for selecting appropriate filters for this compound.
Caption: Troubleshooting flowchart for common fluorescence microscopy issues.
References
- 1. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 9-Acridinecarboxaldehyde and Other Fluorescent pH Probes
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of pH is critical in numerous biological research and drug development applications. Fluorescent pH probes offer a powerful tool for monitoring pH in real-time within cellular compartments and in various aqueous environments. This guide provides a detailed comparison of the performance of 9-Acridinecarboxaldehyde (9-ACA) with other commonly used fluorescent pH probes, including SNARF-1, BCECF, and the LysoSensor™ family of dyes. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most suitable probe for their specific experimental needs.
Performance Comparison of Fluorescent pH Probes
The selection of an appropriate fluorescent pH probe depends on several key photophysical and chemical properties. The following table summarizes the critical performance indicators for this compound and other popular fluorescent pH sensors.
| Feature | This compound (9-ACA) | Carboxy SNARF-1 | BCECF | LysoSensor™ Yellow/Blue (PDMPO) |
| pKa | 4.38[1] | ~7.5[2][3][4] | ~6.97[5][6] | ~4.2[7] |
| Optimal pH Range | Acidic (pH 3-6 for lifetime)[8][9] | Physiological (pH 7-8)[3] | Near-Neutral (pH 6.8-7.4)[10][11] | Acidic (lysosomal pH 4.5-5.5)[12] |
| Mechanism | Fluorescence lifetime change (when immobilized)[8][9] | Ratiometric (emission shift)[2][3][13] | Ratiometric (excitation shift)[6][14] | Ratiometric (dual emission)[7][15][16] |
| Excitation (Ex) max | Not specified for intensity-based pH sensing | 488 nm[13] | 440 nm and 490 nm[14] | 329 nm and 384 nm[15] |
| Emission (Em) max | Not specified for intensity-based pH sensing | 580 nm (acidic) / 640 nm (basic)[13] | 535 nm[14] | 440 nm (neutral) / 540 nm (acidic)[15] |
| Quantum Yield (Φ) | 0.015 (pH > pKa)[1] | Not readily available | Not readily available | Not readily available |
| Photostability | Low (lifetime in sunlight of 5-10 min)[1] | Generally good for ratiometric measurements | Moderate, photobleaching can be an issue[17] | Good, suitable for live-cell imaging[12] |
| Key Advantages | Sensitive fluorescence lifetime response in the acidic range when immobilized. | Ratiometric measurement minimizes effects of dye concentration and photobleaching; suitable for physiological pH. | Widely used and well-characterized for intracellular pH measurements. | Specifically targets and measures pH of acidic organelles; ratiometric measurement. |
| Key Limitations | Fluorescence lifetime is not pH-sensitive in solution; low photostability. | Less sensitive in acidic environments. | Susceptible to photobleaching; complex excitation ratiometry. | Can potentially alkalinize acidic organelles.[18] |
Signaling and Detection Principles
The underlying mechanism by which these probes sense pH varies, leading to different experimental approaches for pH determination.
Caption: pH sensing mechanisms of different fluorescent probes.
Experimental Protocols
General Protocol for pH Measurement using Fluorescent Probes
This protocol provides a general framework. Specific concentrations, incubation times, and buffer compositions should be optimized for the particular probe and experimental system.
Caption: General workflow for pH measurement with fluorescent probes.
1. Probe Preparation:
-
Prepare a stock solution of the fluorescent probe, typically in the range of 1-10 mM in anhydrous DMSO.
-
For cell-based assays, dilute the stock solution to the final working concentration (typically 1-10 µM) in a suitable buffer (e.g., HEPES-buffered saline).
2. Calibration Curve Generation:
-
Prepare a series of calibration buffers with known pH values spanning the expected experimental range.
-
Add the fluorescent probe to each calibration buffer at the same final concentration as will be used for the samples.
-
Measure the fluorescence signal for each buffer using the appropriate instrumentation (fluorometer, fluorescence microscope, or fluorescence lifetime imaging microscope).
-
For ratiometric probes (SNARF-1, BCECF, LysoSensor), calculate the ratio of fluorescence intensities at the two specified wavelengths.
-
For 9-ACA (immobilized), measure the fluorescence lifetime.
-
-
Plot the fluorescence ratio or lifetime as a function of pH to generate a calibration curve.
3. Sample Preparation and Staining (for cellular applications):
-
Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Remove the culture medium and wash the cells with a physiological buffer (e.g., PBS or HBSS).
-
Add the probe-containing buffer to the cells and incubate at 37°C for a sufficient time to allow for probe loading (typically 15-60 minutes).
-
Wash the cells to remove excess probe.
4. Fluorescence Measurement:
-
Acquire fluorescence images or readings from the stained cells or solution using the appropriate instrument settings for the chosen probe.
-
For live-cell imaging, maintain physiological conditions (37°C, 5% CO2).
5. Data Analysis:
-
Determine the fluorescence intensity ratio or lifetime from the experimental samples.
-
Use the calibration curve to convert the measured fluorescence parameter into a pH value.
Specific Protocol for BCECF-AM Intracellular pH Measurement
BCECF-AM is a cell-permeant version of BCECF that is hydrolyzed by intracellular esterases to the membrane-impermeant BCECF.
-
Prepare a 1 mM BCECF-AM stock solution in DMSO.
-
Dilute the stock solution to a final concentration of 1-5 µM in a serum-free medium or HBSS.
-
Incubate cells with the BCECF-AM solution for 15-30 minutes at 37°C. [5]
-
Wash the cells twice with a warm physiological buffer to remove extracellular dye.
-
Perform a two-point calibration by incubating the cells in high K+ buffers of known pH (e.g., pH 6.5 and 7.5) in the presence of a protonophore like nigericin (10 µM).
-
Measure the fluorescence emission at ~535 nm while alternating the excitation between ~490 nm and ~440 nm. [14]
-
Calculate the ratio of the fluorescence intensities (F490/F440) and determine the intracellular pH from the calibration curve.
Logical Relationships in Probe Selection
The choice of a fluorescent pH probe is a critical decision that directly impacts the experimental outcome. The following diagram illustrates the logical considerations for selecting an appropriate probe based on the experimental requirements.
Caption: Decision tree for selecting a fluorescent pH probe.
References
- 1. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. 5-(and-6)-Carboxy SNARF-1 | AAT Bioquest [aatbio.com]
- 3. SNARF™-1 Carboxylic Acid, Acetate, Succinimidyl Ester | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 6. biotium.com [biotium.com]
- 7. Invitrogen LysoSensor Yellow/Blue DND-160 - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pH Probes | AAT Bioquest [aatbio.com]
- 12. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. LysoSensor™ Yellow/Blue DND-160 (PDMPO), Lysosomal Yellow/Blue Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - TW [thermofisher.com]
9-Acridinecarboxaldehyde: A Comparative Guide to its Validation as a DNA Binding Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-Acridinecarboxaldehyde and its derivatives as DNA binding agents against other well-established intercalators. We present available experimental data, detailed methodologies for key validation experiments, and visualizations to elucidate mechanisms and workflows. While direct quantitative data for this compound is limited in the reviewed literature, this guide leverages data from its closely related derivatives to provide a comprehensive analysis of its potential as a DNA binding agent.
Mechanism of Action: DNA Intercalation
The planar aromatic structure of acridine compounds, including this compound, allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This non-covalent interaction disrupts the normal helical structure of DNA, leading to unwinding and lengthening of the DNA strand. The distortion of the DNA backbone interferes with crucial cellular processes such as DNA replication and transcription, which can ultimately trigger cell cycle arrest and apoptosis. This mechanism is the basis for the potent anti-cancer activity of many acridine derivatives. Computational studies suggest that the interaction is stabilized by a combination of van der Waals forces, hydrophobic interactions, and in some cases, hydrogen bonding between the acridine molecule and the DNA base pairs.[1]
Performance Comparison of DNA Binding Agents
The efficacy of a DNA binding agent is often evaluated based on its binding affinity to DNA (represented by the binding constant, Kb) and its cytotoxic effect on cancer cell lines (represented by the half-maximal inhibitory concentration, IC50).
DNA Binding Affinity
The binding constant (Kb) quantifies the strength of the interaction between a ligand and DNA. A higher Kb value indicates a stronger binding affinity. The following table summarizes the DNA binding constants for derivatives of this compound and other common DNA intercalators.
| Compound | Binding Constant (Kb) (M-1) | Experimental Method |
| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide (3a) | 1.74 x 104 | UV-Vis & Fluorescence Spectroscopy |
| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide (3f) | 1.0 x 106 | UV-Vis & Fluorescence Spectroscopy |
| Proflavine | 2.20 x 104 - 1.19 x 105 | UV-Vis Spectroscopy, Voltammetry, Flow Injection Analysis |
| Ethidium Bromide | ~104 - 106 | Absorption & Fluorimetric Methods |
| Doxorubicin | 0.10 - 1.4 x 106 | Optical Methods, Fluorescence Correlation Spectroscopy |
| Actinomycin D | 6.4 x 106 | Footprinting Studies |
| Amsacrine | Not explicitly quantified, but noted as a potent intercalator | - |
Note: Data for this compound derivatives are from a study on thiosemicarbazone derivatives[2]. The range of values for other agents reflects data from multiple studies using different methodologies.
Cytotoxicity
The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency.
| Compound | Cell Line(s) | IC50 (µM) |
| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide (3a) | Various cancer cell lines | Not explicitly provided in the study, but noted as the most active antiproliferative compound in the series. |
| Proflavine | Not readily available | - |
| Ethidium Bromide | Not typically used as a cytotoxic drug in this context | - |
| Doxorubicin | AMJ13, MCF-7, HepG2, HeLa, etc. | 2.5 - 223.6 (highly cell line dependent) |
| Actinomycin D | A2780, A549, PC3 | 0.000201 - 0.0017 |
| Amsacrine | HT1376, RT112, RT4, 833K, Susa, GH | 0.01 - 0.48 (converted from ng/ml) |
Note: Cytotoxicity data is highly dependent on the specific cell line and experimental conditions. The data for the this compound derivative is qualitative from the cited study[2].
Experimental Protocols for Validation
The following are detailed methodologies for key experiments used to validate the DNA binding properties of compounds like this compound.
UV-Visible (UV-Vis) Spectroscopy
This technique monitors changes in the absorption spectrum of the compound upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorbance.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The concentration of DNA should be determined by measuring the absorbance at 260 nm (A260). The ratio of A260/A280 should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.
-
-
Titration:
-
Place a fixed concentration of the test compound in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the compound alone.
-
Incrementally add small aliquots of the ctDNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the maximum wavelength versus the concentration of DNA.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Fluorescence Spectroscopy
This method is used to determine the binding affinity by observing changes in the fluorescence properties of the compound upon interaction with DNA. Many intercalating agents exhibit enhanced fluorescence when bound to DNA. Alternatively, a competitive binding assay using a fluorescent probe like ethidium bromide can be employed.
Protocol (Competitive Binding with Ethidium Bromide):
-
Preparation of Solutions:
-
Prepare a solution of ctDNA and ethidium bromide (EtBr) in a suitable buffer (e.g., Tris-HCl, pH 7.4) and allow it to incubate to form a stable DNA-EtBr complex.
-
-
Titration:
-
Measure the initial fluorescence of the DNA-EtBr complex.
-
Add increasing concentrations of the test compound to the DNA-EtBr solution.
-
After each addition, incubate to allow for competitive binding and then measure the fluorescence intensity.
-
-
Data Analysis:
-
The test compound will displace EtBr from the DNA, leading to a quenching of the fluorescence.
-
The binding constant can be determined using the Stern-Volmer equation by plotting the ratio of initial fluorescence to the fluorescence at each concentration of the test compound versus the concentration of the test compound.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding. The intercalation of a molecule into the DNA helix can induce changes in the CD spectrum of the DNA.
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of ctDNA and the test compound in a suitable buffer.
-
-
Measurement:
-
Record the CD spectrum of the DNA alone in a quartz cuvette.
-
Add the test compound to the DNA solution at a specific molar ratio.
-
Incubate the mixture and then record the CD spectrum of the DNA-ligand complex.
-
-
Data Analysis:
-
Compare the CD spectrum of the free DNA with that of the DNA-ligand complex.
-
Changes in the positive band around 275 nm and the negative band around 245 nm, which are characteristic of B-form DNA, can indicate structural perturbations due to intercalation.
-
Thermal Denaturation (Melting Temperature) Assay
This assay measures the change in the melting temperature (Tm) of DNA upon ligand binding. The Tm is the temperature at which half of the double-stranded DNA has denatured into single strands. Intercalating agents stabilize the DNA duplex, leading to an increase in its Tm.
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of ctDNA in a suitable buffer, both with and without the test compound.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the DNA solution at 260 nm as the temperature is gradually increased (e.g., from 25°C to 95°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature.
-
The Tm is the midpoint of the resulting sigmoidal curve.
-
The change in melting temperature (ΔTm) is the difference between the Tm of the DNA-ligand complex and the Tm of the DNA alone.
-
Visualizations
DNA Intercalation Signaling Pathway
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for DNA Binding Validation
Caption: Workflow for validating DNA binding agents.
Logical Relationship of DNA Binding Assays
References
Acridine Derivatives as Topoisomerase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various acridine derivatives that function as topoisomerase inhibitors. This analysis is supported by experimental data on their biological activity and detailed methodologies for key experiments.
Acridine derivatives represent a significant class of chemotherapeutic agents, primarily exerting their anticancer effects by targeting DNA topoisomerases.[1][2][3] These enzymes, crucial for managing DNA topology during replication, transcription, and repair, are classified into two main types: topoisomerase I (Topo I), which creates single-strand breaks, and topoisomerase II (Topo II), which introduces double-strand breaks.[4] Acridine derivatives can act as either topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis, or as catalytic inhibitors that interfere with the enzyme's catalytic cycle without causing DNA breaks.[5][6]
The planar tricyclic structure of the acridine core allows it to intercalate between DNA base pairs, a key feature contributing to its biological activity.[1][7] Modifications at various positions of the acridine ring have led to the development of numerous derivatives with diverse inhibitory profiles against Topo I and Topo II, as well as varying cytotoxic activities against cancer cell lines. This guide presents a comparative overview of several classes of acridine derivatives, summarizing their inhibitory concentrations (IC50) and cytotoxic effects.
Comparative Biological Activity of Acridine Derivatives
The following tables summarize the in vitro inhibitory activity of different classes of acridine derivatives against human topoisomerase I and II, along with their cytotoxic activity against various cancer cell lines.
Acridine-Sulfonamide Hybrids
| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 8b | Topo I | 3.41 | HepG2 | 14.51 | [4] |
| HCT-116 | 9.39 | [4] | |||
| MCF-7 | 8.83 | [4] | |||
| 7c | Topo II | 7.33 | HepG2 | > 100 | [4] |
| HCT-116 | > 100 | [4] | |||
| MCF-7 | > 100 | [4] | |||
| Doxorubicin (Reference) | Topo II | 6.49 | HepG2 | - | [4] |
| HCT-116 | - | [4] | |||
| MCF-7 | - | [4] | |||
| Camptothecin (Reference) | Topo I | 1.46 | - | - | [4] |
Acridine-Thiosemicarbazone Derivatives
| Compound | Target | % Inhibition (at 100 µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| DL-01 | Topo IIα | 77% | K-562 | 17.32 | [8][9] |
| K-562 Lucena 1 | 11.45 | [9] | |||
| DL-07 | Topo IIα | 74% | HCT116 | 28.46 | [10] |
| HepG2 | - | [10] | |||
| DL-08 | Topo IIα | 79% | B16-F10 | 14.79 | [8][9] |
| HepG2 | 21.28 | [10] | |||
| K-562 | 14.78 | [9] | |||
| K-562 Lucena 1 | 13.56 | [9] | |||
| Amsacrine (Reference) | Topo II | - | - | - | [8] |
9-Anilinoacridine Derivatives
| Compound | Target | Effective Concentration (µM) for DNA religation inhibition | Cell Line | Cytotoxicity | Reference |
| Derivatives with 1'-NHSO2Me or 1'-SO2NH2 groups | Topo II | 1-5 | Jurkat leukemia | Good correlation between topoisomerase II-mediated DNA strand breaks and cytotoxicity | [11] |
Novel 3,9-Disubstituted Acridines
| Compound | Target | Inhibition Concentration (µM) | Cell Line | GI50 (nM) | Reference |
| 17a | Topo I & Topo IIα | 1-10 (Topo I) | MCF7 | 18.6 | [12] |
| 17b | Topo I & Topo IIα | 1-10 (Topo I) | SR | 38.0 | [12] |
Mechanism of Action: Signaling Pathways and Experimental Workflows
The primary mechanism of action for many acridine derivatives involves the inhibition of topoisomerase enzymes, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Caption: General mechanism of action for acridine derivatives as topoisomerase poisons.
Some acridine derivatives act as dual inhibitors of both Topoisomerase I and II.[7] Furthermore, some novel tetra-acridines have been shown to possess dual inhibitory activity against both topoisomerase II and the proteasome, which could be a strategy to overcome tumor resistance.[13]
The following diagram illustrates a typical workflow for evaluating the efficacy of acridine derivatives as topoisomerase inhibitors.
Caption: Experimental workflow for the evaluation of acridine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key experiments cited in the comparison of acridine derivatives.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and the test compound at various concentrations in a suitable assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of enzyme activity is determined by the persistence of the supercoiled DNA form.[4]
Topoisomerase IIα Inhibition Assay (Decatenation Assay)
This assay assesses the inhibition of Topoisomerase IIα-mediated decatenation of kinetoplast DNA (kDNA).
-
Reaction Setup: Combine kDNA, human Topoisomerase IIα, and the acridine derivative in an assay buffer.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[8]
-
Reaction Termination: Terminate the reaction by adding a loading dye containing a DNA intercalator and a protein denaturant.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Analysis: Visualize the gel. Decatenated DNA minicircles migrate into the gel, while catenated kDNA remains at the origin. Inhibition is observed as a decrease in the amount of decatenated DNA.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the acridine derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7]
DNA Binding Studies
DNA binding can be investigated using spectroscopic methods such as UV-Visible absorption and fluorescence spectroscopy.
-
UV-Visible Titration: A solution of the acridine derivative is titrated with increasing concentrations of DNA. The changes in the absorption spectrum (hypochromism and bathochromic shift) are monitored to determine the binding mode and calculate the binding constant (Kb).[7]
-
Fluorescence Quenching: The fluorescence emission spectrum of the acridine derivative is recorded in the absence and presence of increasing amounts of DNA. The quenching of fluorescence can be used to determine the binding affinity.
Conclusion
Acridine derivatives continue to be a promising scaffold for the development of novel anticancer agents targeting topoisomerases. The structure-activity relationship studies reveal that substitutions on the acridine ring significantly influence their inhibitory potency and selectivity for Topo I or Topo II.[10] While many acridine derivatives act as classic topoisomerase poisons, the development of catalytic inhibitors and dual-targeting agents presents exciting avenues for future cancer therapy with potentially reduced toxicity and improved efficacy. Further research focusing on optimizing the therapeutic index and understanding the mechanisms of resistance will be crucial for the clinical translation of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Novel acridine-based compounds that exhibit an anti-pancreatic cancer activity are catalytic inhibitors of human topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel tetra-acridine derivatives as dual inhibitors of topoisomerase II and the human proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 9-Substituted Acridine Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 9-substituted acridine derivatives, a prominent class of compounds investigated for their potential as anticancer agents. While specific public domain data on the cytotoxicity of 9-Acridinecarboxaldehyde is limited, this document serves as a comprehensive resource by presenting data on structurally related 9-substituted acridines. The information herein is intended to guide researchers in evaluating the therapeutic potential of this compound class.
Acridine derivatives primarily exert their cytotoxic effects by intercalating with DNA, which can lead to the inhibition of essential cellular processes like DNA replication and transcription.[1] A key mechanism of action for many of these compounds is the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during cellular processes.[2] This interference results in DNA strand breaks and the subsequent induction of apoptosis.[2]
Data Presentation: In Vitro Cytotoxicity of 9-Substituted Acridine Derivatives
The cytotoxic potential of various 9-substituted acridine derivatives has been assessed across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cellular growth by 50%, is a key metric for comparison. The table below summarizes the IC50 values for several 9-substituted acridines and reference compounds.
| Compound/Derivative | Substitution at Position 9 | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Amsacrine (m-AMSA) | Anilino | K562 (Leukemia) | MTT | >20 | [3] |
| A549 (Lung) | MTT | >20 | [3] | ||
| Compound 8 | Acridinyl amino acid derivative | A549 (Lung) | MTT | ≈ 6 | [3] |
| Compound 9 | Acridinyl amino acid derivative | A549 (Lung) | MTT | ≈ 6 | [3] |
| Amonafide | - | HT-29 (Colon) | MTT | 4.67 | [2] |
| HeLa (Cervical) | MTT | 2.73 | [2] | ||
| PC3 (Prostate) | MTT | 6.38 | [2] | ||
| 9-Aminoacridine (9AA) | Amino | HCT-116 (Colon) | MTT | >5 (up to 7 µM) | [4] |
| 9-Anilinoacridine Derivative (Compound 13) | Anilino with N-mustard | CCRF-CEM (Leukemia) | Not Specified | 0.0013 | [5] |
| 2-methyl-9-substituted acridines | Anilino | A-549 (Lung) | MTT | More active than in MCF-7 | [6] |
| MCF-7 (Breast) | MTT | Less active than in A-549 | [6] | ||
| Acridinone-triazole derivative (8c) | (10H)-acridinone | MCF7 (Breast) | Not Specified | 11.0 ± 4.8 | [6] |
| Doxorubicin | (Reference) | MCF-7 (Breast) | LDH | ~4.6 | [7] |
| HCT-116 (Colon) | LDH | ~4.6 | [7] |
Note: The IC50 values can vary between studies due to different experimental conditions, such as cell density, incubation time, and specific assay protocols.[8][9]
Mechanism of Action: Topoisomerase II Inhibition and Apoptosis
The planar tricyclic structure of acridine derivatives allows them to intercalate between DNA base pairs.[2] This binding can stabilize the complex between DNA and topoisomerase II, preventing the enzyme from re-ligating the DNA strands after cleavage.[2] The accumulation of these stabilized cleavage complexes leads to double-strand breaks in the DNA, which triggers a cellular damage response. If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis.[10]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
Cancer cell lines of interest
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][2]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final concentration of the solvent should typically not exceed 0.5% to prevent solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle controls (medium with solvent) and blank controls (medium only).[1]
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[1]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of a novel cytotoxic compound.
Comparative Analysis and Conclusion
The data presented indicate that substitutions at the 9-position of the acridine ring significantly influence cytotoxic activity. For instance, certain acridinyl amino acid derivatives and 9-anilinoacridines bearing an N-mustard residue have demonstrated potent cytotoxicity, with some compounds showing IC50 values in the low micromolar or even nanomolar range.[3][5] In comparison, the well-known anticancer agent Amsacrine showed lower potency against A549 and K562 cell lines in one study.[3]
The choice of cell line also plays a crucial role in the observed cytotoxicity. Some acridine derivatives show selectivity, being more effective against one cancer cell line than another, as seen with 2-methyl-9-substituted acridines in A-549 versus MCF-7 cells.[6] This highlights the importance of screening compounds against a diverse panel of cancer cell lines to identify potential therapeutic niches.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Zeolite-Supporting Acridines Boost Their Anticancer Performance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Affinities: A Comparative Guide to 9-Acridinecarboxaldehyde and its Analogs' Binding to DNA
For researchers, scientists, and professionals in drug development, understanding the intricate dance between small molecules and DNA is paramount. This guide provides a comparative analysis of the DNA binding affinity of 9-Acridinecarboxaldehyde and related acridine derivatives, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven perspective to inform research and development in DNA-targeted therapeutics.
The planar aromatic structure of acridine and its derivatives allows them to intercalate between the base pairs of DNA, a mechanism that underpins their biological activity, including their use as anticancer agents.[1][2] The affinity of this binding is a critical determinant of their efficacy and potential toxicity. This guide delves into the quantitative aspects of this interaction, comparing this compound's presumed binding characteristics with experimentally determined values for its close structural analogs.
Comparative Analysis of DNA Binding Affinity
| Compound | Binding Constant (K_b) (M⁻¹) | Experimental Method |
| Acridine-9-carboxylic acid | - (Qualitatively interacts with duplex DNA) | Competitive Dialysis |
| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide | 3.77 x 10⁵ | UV-Vis Spectroscopy |
| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide | 1.0 x 10⁶ | UV-Vis Spectroscopy |
| N-(9-acridinylthiocarbamoyl)glycine | 1.4 x 10⁵ | UV-Vis & Fluorescence |
| N-(9-acridinylthiocarbamoyl)tryptophan | 2.9 x 10⁶ | UV-Vis & Fluorescence |
| 3,9-disubstituted acridine derivatives | 2.81 – 9.03 x 10⁴ | UV-Vis Spectroscopy |
Table 1: DNA Binding Constants of Acridine Derivatives. Data compiled from multiple sources.[1][3][4]
The data reveals that substitutions on the acridine ring significantly influence DNA binding affinity. For instance, the addition of a thiosemicarbazone moiety at the 9-position, as seen in the (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives, results in high-affinity binding.[3] Similarly, the nature of the amino acid in N-(9-acridinylthiocarbamoyl) derivatives dramatically impacts the binding constant.[3] These findings suggest that the aldehyde group of this compound likely participates in interactions within the DNA grooves, contributing to its overall binding affinity, which is expected to be within the range observed for other 9-substituted acridines.
Experimental Protocols for Determining DNA Binding Affinity
The determination of DNA binding affinity for small molecules like this compound relies on a variety of biophysical techniques. Below are detailed protocols for three commonly employed methods.
UV-Visible Spectrophotometry
UV-Vis spectroscopy is a fundamental technique to monitor the interaction between a small molecule and DNA. The binding of a ligand to DNA often results in changes in the absorbance spectrum, such as hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength), indicating intercalation.[5]
Protocol:
-
Preparation of Solutions: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). The concentration of DNA can be determined spectrophotometrically by measuring the absorbance at 260 nm. Prepare a stock solution of the acridine compound in the same buffer.
-
Titration: Keep the concentration of the acridine compound constant in a quartz cuvette. Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
Measurement: After each addition of DNA, allow the solution to equilibrate for a few minutes. Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Monitor the changes in the absorbance of the acridine compound at its maximum absorption wavelength. The binding constant (K_b) can be calculated by fitting the absorbance data to the McGhee and von Hippel equation or a similar binding model.[3]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method for studying DNA-ligand interactions, particularly for fluorescent molecules like acridines. The binding event can lead to changes in fluorescence intensity (quenching or enhancement) or polarization (anisotropy).[6][7][8]
Protocol:
-
Preparation of Solutions: Prepare stock solutions of the fluorescent acridine compound and DNA in a suitable buffer as described for UV-Vis spectroscopy.
-
Titration: In a fluorometer cuvette, maintain a constant concentration of the acridine compound. Titrate with increasing concentrations of DNA.
-
Measurement: After each addition of DNA and an equilibration period, record the fluorescence emission spectrum at a fixed excitation wavelength.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. The binding constant can be determined by fitting the data to a suitable binding isotherm model, such as the Stern-Volmer equation for quenching experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n).[9][10][11][12][13]
Protocol:
-
Sample Preparation: Prepare solutions of the acridine compound and DNA in the exact same, degassed buffer to minimize heats of dilution. The concentration of the macromolecule (DNA) in the sample cell is typically 10-50 µM, and the ligand (acridine) in the syringe is 10-20 times more concentrated.[13]
-
Instrument Setup: Set the experimental temperature (commonly 25 °C).[10]
-
Titration: Perform a series of small, sequential injections of the acridine solution from the syringe into the DNA solution in the sample cell.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow over time for each injection to obtain the heat per injection. Plot the heat per mole of injectant against the molar ratio of ligand to DNA. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[11]
Visualizing the Process
To better illustrate the experimental workflow and the underlying binding mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining DNA binding affinity.
Caption: Mechanism of this compound intercalation into DNA.
Conclusion
The binding of this compound and its analogs to DNA is a complex process influenced by subtle structural modifications. While a direct binding constant for this compound remains to be experimentally determined, the data from related compounds provide a valuable framework for predicting its affinity. The experimental protocols outlined in this guide offer robust methods for quantifying these interactions. A thorough understanding of the binding thermodynamics, facilitated by these techniques, is crucial for the rational design of new and more effective DNA-targeting therapeutic agents.
References
- 1. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Analysis of the Antimicrobial Efficacy of Acridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Acridine and its derivatives have long been recognized for their potent antimicrobial properties. This guide provides a comparative overview of the antimicrobial efficacy of various acridine compounds, supported by quantitative data from experimental studies. The information is intended to assist researchers in the fields of microbiology, medicinal chemistry, and drug development in their efforts to combat microbial infections, including those caused by drug-resistant pathogens.
Quantitative Antimicrobial Efficacy of Acridine Derivatives
The antimicrobial activity of acridine compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of several acridine derivatives against a panel of clinically relevant bacteria and fungi.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 9-Aminoacridine Derivatives | |||
| 9-alkylaminoacridines (C10-C14 alkyl chains) | Staphylococcus aureus (MRSA) | 0.78 - 1.17 | [1][2] |
| 9-Aminoacridine (9-AA) | Klebsiella pneumoniae | 8 - 16 | [3] |
| 9-Aminoacridine (9-AA) | Enterococcus faecium | >64 | [3] |
| 9-Aminoacridine (9-AA) | Staphylococcus aureus | 32 - 64 | [3] |
| 9-Aminoacridine (9-AA) | Acinetobacter baumannii | >64 | [3] |
| 9-Aminoacridine (9-AA) | Pseudomonas aeruginosa | >64 | [3] |
| 9-Aminoacridine (9-AA) | Enterobacter species | 32 | [3] |
| Branched Peptides with Acridine | |||
| Acridine-decorated branched peptides | Staphylococcus aureus | 1 - 2 | [4] |
| Acridine-decorated branched peptides | Escherichia coli | 1 - 2 | [4] |
| Acridine-decorated branched peptides | Candida albicans | 1 - 2 | [4] |
| Other Acridine Derivatives | |||
| Acridine-4-carboxylic acid | Candida albicans | 60 | [5][6] |
| Acridine thiosemicarbazide derivatives | Bacteria and Fungi | 10 - 80 µM | [7] |
| Derivative M14 | Candida and dermatophytes | 7.81–31.25 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of acridine compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standardized method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
a. Preparation of Materials:
-
Microorganism: A pure culture of the test microorganism grown overnight on an appropriate agar medium.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Acridine Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
b. Inoculum Preparation:
-
Select several colonies of the microorganism from the agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Dispense 50 µL of the appropriate broth medium into all wells of the 96-well plate.
-
Add 50 µL of the highest concentration of the acridine compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL to the subsequent wells.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
d. Incubation and Interpretation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or as required for fungi.
-
The MIC is determined as the lowest concentration of the acridine compound at which there is no visible growth (turbidity) of the microorganism.
DNA Intercalation Assay (UV-Visible Spectroscopy)
This assay is used to investigate the binding of acridine compounds to DNA, a primary mechanism of their antimicrobial action.[11][12]
a. Materials:
-
Calf Thymus DNA (ctDNA)
-
Acridine compound solution of known concentration.
-
Buffer solution (e.g., Tris-HCl buffer, pH 7.4).
-
UV-Visible Spectrophotometer.
b. Procedure:
-
Prepare a solution of the acridine compound in the buffer.
-
Record the UV-Visible absorption spectrum of the acridine solution alone.
-
Titrate the acridine solution with increasing concentrations of ctDNA.
-
After each addition of DNA, allow the solution to equilibrate and then record the UV-Visible spectrum.
-
Monitor for changes in the absorption spectrum, such as hypochromism (decrease in absorbance) and bathochromism (red shift in the maximum wavelength), which are indicative of intercalation.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay determines the ability of acridine compounds to inhibit the activity of topoisomerase II, another key target for their antimicrobial effects.[13][14][15][16]
a. Materials:
-
Purified Topoisomerase II enzyme.
-
Kinetoplast DNA (kDNA), a network of interlocked DNA circles.
-
ATP and reaction buffer.
-
Acridine compound solution.
-
Agarose gel electrophoresis equipment.
b. Procedure:
-
Set up a reaction mixture containing the reaction buffer, ATP, and kDNA.
-
Add varying concentrations of the acridine compound to the reaction tubes.
-
Initiate the reaction by adding Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Analyze the reaction products by agarose gel electrophoresis.
-
In the absence of an inhibitor, the enzyme will decatenate the kDNA, resulting in fast-migrating minicircles. In the presence of an effective inhibitor, the kDNA will remain as a catenated network at the origin of the gel.
Mechanism of Action and Experimental Workflow Visualizations
The following diagrams illustrate the key mechanisms of action of acridine compounds and a typical experimental workflow for evaluating their antimicrobial efficacy.
Caption: Mechanisms of antimicrobial action of acridine compounds.
Caption: Experimental workflow for MIC determination.
References
- 1. Synthesis and evaluation of N-alkyl-9-aminoacridines with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. One moment, please... [nathan.instras.com]
- 13. benchchem.com [benchchem.com]
- 14. topogen.com [topogen.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intracellular pH Sensing: 9-Acridinecarboxaldehyde vs. Established Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 9-Acridinecarboxaldehyde (9-ACA) with commonly used intracellular pH sensors, supported by experimental data and protocols to aid in the selection of the most suitable tool for your research.
The accurate measurement of intracellular pH (pHi) is paramount for understanding a multitude of cellular processes, from cell proliferation and apoptosis to metabolic regulation and drug resistance. Fluorescent probes have emerged as indispensable tools for real-time, non-invasive pHi monitoring in living cells. This guide provides an objective comparison of the emerging fluorescence lifetime-based probe, this compound (9-ACA), with the well-established intensity-based ratiometric indicators: 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), Seminaphthorhodafluor (SNARF-1), and 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS or Pyranine).
Performance Comparison of Intracellular pH Indicators
The selection of an appropriate fluorescent pHi indicator is contingent upon its spectral properties, pKa, photostability, and minimal cytotoxicity. The following table summarizes the key performance parameters of 9-ACA and its alternatives.
| Parameter | This compound (9-ACA) | BCECF | SNARF-1 | HPTS (Pyranine) |
| Sensing Mechanism | Fluorescence Lifetime | Ratiometric (Dual-Excitation) | Ratiometric (Dual-Emission) | Ratiometric (Dual-Excitation) |
| pKa | ~4.38[1] (in solution); ~3.5 (immobilized)[2] | ~6.97 - 7.0[3][4][5] | ~7.5[6][7] | ~7.2 - 7.4[6][8] |
| Optimal pH Range | 2 - 6 (immobilized)[2] | 6.5 - 7.5 | 7.0 - 8.0 | 6.5 - 8.0 |
| Excitation Wavelength(s) | Not applicable for intensity ratiometry | ~440 nm (pH-insensitive) & ~490 nm (pH-sensitive)[9][10] | ~488-530 nm[7][11] | ~405 nm (pH-insensitive) & ~450 nm (pH-sensitive)[8] |
| Emission Wavelength(s) | Not applicable for intensity ratiometry | ~535 nm[9][10] | ~580 nm (acidic) & ~640 nm (basic)[11][12] | ~510 nm |
| Quantum Yield | ~0.015 (in aqueous solution)[1] | Not consistently reported | Not consistently reported | >0.75[8] |
| Photostability | Low in aqueous solution (lifetime of 5-10 min in sunlight)[1] | Moderate, subject to photobleaching[8][13] | Generally good[9] | Highly photostable[14] |
| Cytotoxicity | Data not widely available | Low at typical working concentrations[3] | Low at typical working concentrations[1][9] | Generally low toxicity[14] |
| Intracellular Retention | Data not widely available | Moderate to poor (can leak from cells)[15] | Good[1] | Membrane impermeant (requires loading via invasive methods)[14] |
Signaling Pathways and Experimental Workflows
Intracellular pH in Apoptosis Signaling
Intracellular pH dynamics play a crucial role in the regulation of apoptosis. A decrease in pHi is an early event in both death receptor- and mitochondria-mediated apoptosis, preceding key events like cytochrome c release and caspase activation.[3] This cytosolic acidification is thought to create a permissive environment for the activity of caspases, which have optimal activity in the pH range of 6.3-6.8.[3] Conversely, an alkaline intracellular environment can inhibit apoptosis.[16]
General Experimental Workflow for Intracellular pH Measurement
The general workflow for measuring intracellular pH using fluorescent probes involves probe loading, imaging, and calibration. The specifics of each step vary depending on the chosen probe and imaging modality.
Detailed Experimental Protocols
Protocol 1: Intracellular pH Measurement using BCECF-AM (Ratiometric Intensity)
This protocol is adapted for the widely used pH indicator, BCECF, which allows for ratiometric measurements of intracellular pH.
Materials:
-
BCECF-AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4
-
Calibration Buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0) containing 130 mM KCl, 1 mM MgCl2, 10 mM MES, 10 mM HEPES, and 10 µM Nigericin. Adjust pH with NaOH/HCl.
-
Cultured cells on glass-bottom dishes
Procedure:
-
Probe Loading:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the BCECF-AM stock solution to a final concentration of 1-5 µM in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBS to remove extracellular dye.
-
-
Fluorescence Imaging:
-
Mount the dish on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at ~490 nm and ~440 nm.
-
Collect the fluorescence emission at ~535 nm for both excitation wavelengths.
-
-
In Situ Calibration:
-
After experimental measurements, perfuse the cells with the calibration buffers, starting from pH 6.0 up to 8.0.
-
Allow the intracellular and extracellular pH to equilibrate for 5-10 minutes for each buffer.
-
Acquire fluorescence images at both excitation wavelengths for each pH point.
-
-
Data Analysis:
-
For each cell, calculate the ratio of the fluorescence intensity at 490 nm excitation to the intensity at 440 nm excitation (F490/F440).
-
Plot the F490/F440 ratio against the corresponding pH of the calibration buffers to generate a calibration curve.
-
Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.
-
Protocol 2: Intracellular pH Measurement using Immobilized this compound (Fluorescence Lifetime)
This protocol outlines the general steps for using an immobilized fluorescence lifetime-based pH sensor like 9-ACA. Specific immobilization techniques and instrumentation for fluorescence lifetime imaging microscopy (FLIM) are required.
Materials:
-
This compound (9-ACA) immobilized on a suitable matrix (e.g., amine-modified silica nanoparticles).
-
Method for delivering the immobilized probe into cells (e.g., microinjection, electroporation, or nanoparticle uptake).
-
Calibration Buffers of known pH.
-
Cultured cells on imaging dishes.
Procedure:
-
Probe Loading:
-
Introduce the 9-ACA-functionalized nanoparticles into the cultured cells using an appropriate delivery method.
-
Allow sufficient time for cellular uptake and removal of any excess extracellular particles by washing.
-
-
Fluorescence Lifetime Imaging (FLIM):
-
Mount the dish on a FLIM system.
-
Excite the sample with a pulsed laser at a wavelength appropriate for 9-ACA (e.g., in the UV or blue region of the spectrum).
-
Collect the time-resolved fluorescence decay data.
-
-
In Situ Calibration:
-
After the experiment, perform an in situ calibration by treating the cells with calibration buffers containing ionophores (e.g., nigericin and monensin) to equilibrate intracellular and extracellular pH.
-
Acquire FLIM data for each calibration buffer.
-
-
Data Analysis:
-
Analyze the fluorescence decay curves from each pixel or region of interest to determine the fluorescence lifetime (τ).
-
Plot the measured fluorescence lifetime against the corresponding pH of the calibration buffers to generate a calibration curve.
-
Use this calibration curve to convert the experimentally measured fluorescence lifetimes into intracellular pH values.[17]
-
Conclusion
The choice of a fluorescent pH indicator for intracellular measurements depends critically on the specific experimental requirements. While BCECF , SNARF-1 , and HPTS are well-validated, intensity-based ratiometric probes suitable for physiological pH ranges, they can be susceptible to photobleaching and dye leakage. This compound presents an alternative approach based on fluorescence lifetime, which is inherently ratiometric and less prone to artifacts from probe concentration and photobleaching.[17] However, its application in living cells requires immobilization and specialized FLIM instrumentation, and its optimal pH sensing range is in the acidic domain. For researchers equipped with FLIM capabilities and interested in acidic organelles or specific applications where traditional dyes are problematic, immobilized 9-ACA offers a promising, albeit more technically demanding, alternative. For routine and high-throughput measurements of cytosolic pH, the established probes like BCECF and SNARF-1 remain the workhorses of the field.
References
- 1. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecopoeia.com [genecopoeia.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. Imaging of Mitochondrial pH Using SNARF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Use of SNARF-1 to measure murine T cell proliferation in vitro and its application in a novel regulatory T cell suppression assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Seminaphtharhodafluor - Wikipedia [en.wikipedia.org]
- 13. biocompare.com [biocompare.com]
- 14. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CytoFix™ BCECF, AM *Optimized for long term cellular pH tracking* | AAT Bioquest [aatbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the photophysical properties of acridine dyes
For Researchers, Scientists, and Drug Development Professionals
Acridine dyes are a class of organic compounds widely recognized for their fluorescent properties and their ability to interact with nucleic acids. This has led to their extensive use in various scientific disciplines, including cell biology, microbiology, and drug development, for applications such as fluorescent staining, photodynamic therapy, and as probes for DNA-drug interactions. Understanding the distinct photophysical characteristics of different acridine dyes is crucial for selecting the appropriate dye for a specific experimental need and for the accurate interpretation of results.
This guide provides a comparative analysis of the photophysical properties of several commonly used acridine dyes. The quantitative data is summarized for easy comparison, and detailed experimental protocols for key measurements are provided. Additionally, diagrams illustrating the mechanism of DNA intercalation and a typical experimental workflow for cell viability analysis are included to provide a comprehensive overview.
Quantitative Photophysical Data of Selected Acridine Dyes
The following table summarizes the key photophysical properties of five common acridine dyes: Acridine Orange, Propidium Iodide, Acridine Yellow, 9-Aminoacridine, and Ethidium Bromide. These parameters are known to be sensitive to the surrounding environment, such as the solvent and the presence of macromolecules like DNA or RNA.
| Acridine Dye | Solvent/Condition | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Acridine Orange | Bound to dsDNA | 490 - 502[1][2] | 520 - 525[1][2] | - | - |
| Bound to ssDNA/RNA | 460[1][2] | 640 - 650[1][2] | - | - | |
| Basic Ethanol | - | - | 0.2[3][4] | - | |
| Propidium Iodide | Unbound (Aqueous) | 493[5][6] | 636[5][6] | - | - |
| Bound to DNA | 535[5][6][7] | 617[5][6][7] | Enhanced 20-30 fold[5][6] | - | |
| Acridine Yellow | Ethanol | 420[8] | - | 0.47[3][8] | >150 ms (triplet state)[9] |
| 470[10] | 550[10] | ||||
| 9-Aminoacridine | Ethanol | 423 | 455, 483 | 0.99[3] | 16.5 |
| Adsorbed on αZrP | ~400 | 462, 485 | - | 1.6 and 9.8 | |
| Ethidium Bromide | Bound to DNA | 210, 285[11][12] | 605[11][12] | Enhanced ~20-fold[12] | - |
Experimental Protocols
The determination of the photophysical properties listed above requires precise and standardized experimental procedures. Below are detailed methodologies for two key measurements: fluorescence quantum yield and fluorescence lifetime.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_f) of a compound is the ratio of photons emitted to photons absorbed. The comparative method, also known as the relative method, is widely used and involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, water)
-
Acridine dye sample
-
Reference standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the acridine dye sample and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectra for all solutions of the sample and the reference standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference standard.
-
Determine the slope of the resulting linear fits for both plots.
-
-
Calculation of Quantum Yield: The quantum yield of the sample (Φ_f_sample) is calculated using the following equation:
Φ_f_sample = Φ_f_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)
Where:
-
Φ_f_ref is the quantum yield of the reference standard.
-
Slope_sample and Slope_ref are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is often assumed to be 1).
-
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Materials:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Fast photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)
-
TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)
-
-
Acridine dye solution in a cuvette
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox solution)
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with the scattering solution.
-
Acquire the IRF by collecting the scattered light from the pulsed source. This represents the time response of the instrument itself.
-
-
Sample Measurement:
-
Replace the scattering solution with the acridine dye solution.
-
Excite the sample with the pulsed light source at an appropriate wavelength.
-
Collect the fluorescence emission at the desired wavelength. The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon.
-
Repeat this process millions of times to build up a histogram of photon arrival times.
-
-
Data Analysis:
-
The collected data is a decay curve representing the decrease in fluorescence intensity over time.
-
This decay curve is then deconvoluted from the IRF and fitted to an exponential decay model (or a multi-exponential model if the decay is complex) using specialized software.
-
The fitting procedure yields the fluorescence lifetime(s) (τ_f) of the sample.
-
Visualizations
The following diagrams, created using the DOT language, illustrate a key mechanism of acridine dyes and a common experimental workflow.
Caption: Mechanism of DNA intercalation by an acridine dye.
Caption: Experimental workflow for a cell viability assay using Propidium Iodide.
References
- 1. Acridine Orange | AAT Bioquest [aatbio.com]
- 2. Acridine orange - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. omlc.org [omlc.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Propidium iodide - Wikipedia [en.wikipedia.org]
- 7. Propidium iodide | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 8. omlc.org [omlc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acridine yellow - CAMEO [cameo.mfa.org]
- 11. Ethidium bromide - WikiLectures [wikilectures.eu]
- 12. Ethidium bromide - Wikipedia [en.wikipedia.org]
Evaluating 9-Acridinecarboxaldehyde as a Cellular Probe for Thiols: A Comparative Guide
In the landscape of cellular imaging and diagnostics, the specific detection of biologically significant molecules is paramount. Thiols, such as glutathione (GSH) and cysteine (Cys), are crucial for maintaining cellular redox homeostasis, and their aberrant levels are implicated in numerous pathological conditions. This guide provides a comprehensive evaluation of 9-Acridinecarboxaldehyde (9-ACA) as a potential cellular probe for thiols, comparing its performance with established alternatives like ThioGlo and maleimide-based probes. This analysis is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
While this compound (9-ACA) is a known fluorescent compound, its application as a specific probe for cellular thiols is not as well-documented as other commercially available options. This guide compiles the known photochemical properties of 9-ACA and contrasts them with the established performance of widely used thiol-reactive probes. The comparison focuses on key performance indicators such as reaction mechanism, specificity, and fluorescence properties.
Comparison of Thiol-Reactive Probes
The selection of a fluorescent probe for cellular thiol detection is contingent on several factors, including specificity, sensitivity, cell permeability, and the photophysical properties of the probe and its thiol adduct. Below is a comparative analysis of 9-ACA against two popular classes of thiol probes: ThioGlo (maleimide-based) and other maleimide derivatives.
| Feature | This compound (9-ACA) (Inferred/Reported) | ThioGlo™ Probes (Maleimide-Based) | Other Maleimide-Based Probes |
| Target Moiety | Thiols (inferred), Amines | Thiols | Thiols |
| Reaction Mechanism | Nucleophilic addition of thiol to the aldehyde (inferred) | Michael addition to the maleimide | Michael addition to the maleimide |
| Fluorescence Change | Potential for fluorescence enhancement or shift upon reaction (inferred) | "Turn-on" fluorescence upon reaction[1][2] | Variable, often "turn-on" fluorescence[2] |
| Quantum Yield (Φ) of Thiol Adduct | Not reported in a cellular context. The parent compound has a low quantum yield in aqueous solution (Φ ≈ 0.015-0.029)[3] | High, e.g., ThioGlo™1 adducts show strong fluorescence[4][5] | Can be very high (e.g., >0.7 for some BODIPY-maleimides)[2] |
| Specificity | Potential cross-reactivity with other nucleophiles (e.g., amines) | High selectivity for thiols over other nucleophiles at neutral pH[1][6] | Generally high for thiols at neutral pH[6] |
| Cell Permeability | Expected to be cell-permeable due to its planar aromatic structure | Good cell permeability[1] | Generally good cell permeability |
| Photostability | Degrades in sunlight (lifetime of 5-10 minutes)[3] | Generally good photostability[7] | Varies depending on the fluorophore[7] |
| Cytotoxicity | Not extensively studied | Generally low at working concentrations | Varies by compound |
Reaction Mechanisms and Signaling Pathways
The utility of a fluorescent probe is defined by its specific chemical reaction with the target molecule, which in turn modulates its fluorescent properties.
This compound (9-ACA)
The aldehyde group of 9-ACA is an electrophilic center that can react with nucleophilic thiol groups of biomolecules like glutathione and cysteine. This reaction is a nucleophilic addition, likely forming a thiohemiacetal or a related adduct. This structural change is hypothesized to alter the electronic properties of the acridine fluorophore, leading to a change in its fluorescence emission. However, the aldehyde group can also react with other cellular nucleophiles, such as primary amines, which could lead to off-target labeling.
References
- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemistry of this compound in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of protein thiols using ThioGlo 1 fluorescent derivatives and HPLC separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
in vivo validation of anticancer activity of 9-Acridinecarboxaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the in vivo anticancer activity of 9-substituted acridine derivatives, with a focus on compounds that have undergone preclinical validation. While specific in vivo data on 9-Acridinecarboxaldehyde derivatives are limited in publicly available literature, this document summarizes the performance of structurally related 9-aminoacridine and 9-anilinoacridine derivatives, which serve as crucial benchmarks for this class of compounds. The primary mechanism of action for these derivatives involves DNA intercalation and inhibition of topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[1][2] This guide presents quantitative data from various in vivo studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to aid researchers in the development and evaluation of novel acridine-based anticancer agents.
Comparative Efficacy of 9-Substituted Acridine Derivatives
The following table summarizes the in vivo anticancer activity of selected 9-substituted acridine derivatives compared to standard chemotherapeutic agents. This data provides a snapshot of their performance in various preclinical cancer models.
| Compound/Regimen | Cancer Model | Animal Model | Dosage | Key Findings |
| AHMA | E0771 Mammary Adenocarcinoma, B-16 Melanoma | Mice | 10 mg/kg (QD x 4, ip) | Greater tumor volume reduction than VP-16 and m-AMSA.[3] |
| Lewis Lung Carcinoma | Mice | 10 mg/kg (QD x 4, ip) | As potent as VP-16, more active than m-AMSA.[3] | |
| C-1748 (1-Nitroacridine derivative) | Prostate Cancer (LnCaP Xenograft) | Nude Mice | 0.8 mg/kg and 1 mg/kg (intraperitoneally) | 80-90% inhibition of tumor growth with minimal toxicity. |
| ACS-AZ (9-Aminoacridine derivative) | Ehrlich Ascites Carcinoma | Mice | 25 and 50 mg/kg (intraperitoneally) | Significant reduction in tumor volume and cell viability. |
| VP-16 (Etoposide) | E0771 Mammary Adenocarcinoma, B-16 Melanoma, Lewis Lung Carcinoma | Mice | 10 mg/kg (QD x 4, ip) | Standard of comparison for topoisomerase II inhibitors.[3] |
| m-AMSA (Amsacrine) | E0771 Mammary Adenocarcinoma, B-16 Melanoma, Lewis Lung Carcinoma | Mice | 5 mg/kg (QD x 4, ip) | Clinically used topoisomerase II inhibitor, used as a comparator.[3] |
Postulated Mechanism of Action for Acridine Derivatives
The anticancer effects of 9-substituted acridine derivatives are primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase enzymes, particularly topoisomerase II.[4] The planar tricyclic structure of the acridine core allows it to insert between DNA base pairs, leading to a distortion of the DNA helix. This interference with DNA structure and function disrupts critical cellular processes like replication and transcription, ultimately inducing cell cycle arrest and programmed cell death (apoptosis).[1][5]
Experimental Protocols
The following provides a generalized protocol for the in vivo validation of the anticancer activity of 9-substituted acridine derivatives, based on common practices in preclinical oncology research.
1. Animal Models and Tumor Implantation:
-
Animal Selection: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft models with human cancer cell lines to prevent graft rejection. Syngeneic models in immunocompetent mice are used to study the interaction with the immune system.
-
Cell Culture: Human or murine cancer cell lines are cultured under standard conditions.
-
Tumor Implantation: A suspension of cancer cells (typically 1x10^6 to 1x10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
2. Compound Formulation and Administration:
-
Formulation: The 9-substituted acridine derivative is formulated in a sterile vehicle suitable for the chosen route of administration (e.g., saline, DMSO, or a mixture thereof).
-
Administration: The compound is administered to the tumor-bearing mice via a clinically relevant route, most commonly intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing schedules can vary but often involve daily injections for a set period (e.g., once daily for four consecutive days).
3. In Vivo Efficacy Evaluation:
-
Tumor Measurement: Tumor dimensions (length and width) are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed in the treatment groups.
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to compare the efficacy of the treatment groups relative to the vehicle control group.
References
- 1. benchchem.com [benchchem.com]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 9-Acridinecarboxaldehyde
The following guide provides essential safety and logistical information for the proper disposal of 9-Acridinecarboxaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling during all stages, including disposal. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[1]
Immediate Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat.[2]
-
Avoid generating dust when handling the solid form.[2]
-
Prevent discharge into the environment; acridine compounds can be very toxic to aquatic life with long-lasting effects.
Chemical Waste Profile
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Data | Citation |
| Molecular Formula | C₁₄H₉NO | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Form | Solid | |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
| Hazard Class | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2 | [1] |
| Storage Class Code | 11 (Combustible Solids) | |
| Water Hazard Class | WGK 3 (highly hazardous to water) | |
| Recommended Storage | 2-8°C, in a dry, well-ventilated place |
Step-by-Step Disposal Protocol
Step 1: Waste Collection
-
Solid Waste: Collect waste this compound and any materials heavily contaminated with it (e.g., weighing boats, contaminated paper towels) in a dedicated, compatible waste container.[2] The original product container is often the best choice for waste accumulation.[3]
-
Solutions: Collect solutions containing this compound in a sealable, compatible liquid waste container (e.g., a polyethylene carboy). Do not mix this waste stream with other chemical wastes unless you have confirmed they are compatible.[4]
Step 2: Container Management
-
Compatibility: Ensure the container is made of a material compatible with the chemical.[5]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[4] The label must clearly state "this compound" (no formulas or abbreviations) and list all constituents with approximate percentages.[3][6]
-
Sealing: Keep the container securely closed at all times, except when adding waste.[4][5]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[4][7]
-
Ensure the storage area is cool, dry, and well-ventilated.[2]
-
Segregate the container from incompatible materials, such as strong oxidizing agents.[2] Use secondary containment, like a polypropylene tub, to prevent the spread of potential spills.[2][5]
Step 4: Arranging Disposal
-
Once the container is full, or if you are discontinuing work with the chemical, contact your institution's EHS office to schedule a waste pickup.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Step 5: Decontamination of Empty Containers
-
An empty container that held this compound must still be managed as hazardous waste unless properly decontaminated.
-
The recommended procedure for decontamination is to triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[3][7]
-
Crucially, the rinsate from this process must be collected and disposed of as hazardous liquid waste. [3]
-
After triple rinsing and allowing it to air-dry in a fume hood, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[7]
Spill Response Protocol
-
Small Spill: For a small spill of solid material that can be cleaned up in under 10 minutes, trained personnel may proceed.[2] Wearing full PPE, carefully sweep up the solid material, avoiding dust creation, place it in a sealed container, and label it as hazardous waste.[2]
-
Large Spill: In the event of a large spill, evacuate the area immediately, secure it to prevent entry, and contact your institution's EHS or emergency response team for assistance.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C14H9NO | CID 98663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 9-Acridinecarboxaldehyde
Essential Safety and Handling Guide for 9-Acridinecarboxaldehyde
This guide provides critical safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks.[1] Understanding these hazards is the first step in safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, oral | H302: Harmful if swallowed[1] | GHS07 | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation[1] | GHS07 | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] | GHS07 | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] | GHS07 | Warning |
Proper personal protective equipment is mandatory to mitigate these risks. The following table outlines the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[2] A face shield may be required for splash hazards. | Protects against eye irritation from dust or splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[2] A fully-buttoned lab coat is required.[2][3] Consider chemical-resistant coveralls for larger quantities. | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If a fume hood is not available or if generating dust/aerosols, a NIOSH-approved respirator is necessary. | Protects against respiratory tract irritation from inhaling dust or vapors.[1][4] |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | Protects feet from spills. |
Operational Plan for Handling this compound
A systematic approach is crucial when working with this compound. Follow these procedural steps to ensure safe handling from preparation to cleanup.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2][3]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting work.
-
Gather Materials: Before handling the chemical, ensure all necessary PPE is available and in good condition. Have spill cleanup materials readily accessible.
-
Avoid Incompatibilities: Keep the compound away from incompatible materials. Although specific incompatibilities are not well-documented, it is good practice to avoid strong oxidizing agents.
Handling Procedures
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the chemical.[4]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[4]
-
Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Cleanup
-
Small Spills (Solid): Carefully sweep up the material using spark-resistant tools and place it into a sealed, labeled container for hazardous waste disposal.[2] Avoid generating dust.[4]
-
Small Spills (Liquid): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste.[2]
-
Large Spills: Evacuate the area immediately. Secure the location and contact your institution's Environmental Health and Safety (EHS) department for assistance.[2]
-
Decontamination: After cleanup, decontaminate the area with an appropriate solvent and then wash with soap and water.
Emergency and First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air at once.[5][6] If breathing has stopped, perform artificial respiration.[5] Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing.[5][7] Promptly wash the contaminated skin with large amounts of soap and water.[5] If irritation persists, get medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of cool water for at least 15-20 minutes, holding the eyelids open.[6][8][9] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance. It must be treated as hazardous waste.[2][3]
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a dedicated hazardous waste container.[3]
-
Liquid Waste: If the compound is in a solvent, collect it in a designated "organic solvent" or "halogenated solvent" waste container, as appropriate. Do not mix with incompatible waste streams.[3]
Containerization and Labeling
-
Container: Use a compatible, leak-proof container (e.g., polyethylene) that can be securely sealed.[2][3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] Also, list any solvents present and their approximate concentrations.
Storage and Disposal
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Do not dispose of this chemical down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C14H9NO | CID 98663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. eroffortworthtx.com [eroffortworthtx.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 9. cprcertificationnow.com [cprcertificationnow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

